Product packaging for 5-(Pyrrolidin-1-yl)pyridin-2-amine(Cat. No.:CAS No. 937623-38-6)

5-(Pyrrolidin-1-yl)pyridin-2-amine

Número de catálogo: B1341254
Número CAS: 937623-38-6
Peso molecular: 163.22 g/mol
Clave InChI: JPBRHMIVZVUWCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(Pyrrolidin-1-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C9H13N3 and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B1341254 5-(Pyrrolidin-1-yl)pyridin-2-amine CAS No. 937623-38-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-pyrrolidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBRHMIVZVUWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588366
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937623-38-6
Record name 5-(Pyrrolidin-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug discovery. This document details a reliable two-step synthetic pathway, including experimental protocols, quantitative data, and characterization details.

Introduction

This compound is a substituted aminopyridine derivative. The incorporation of a pyrrolidine moiety into the pyridine scaffold can significantly influence the physicochemical and pharmacological properties of a molecule, making this compound a desirable intermediate for the synthesis of novel therapeutic agents. The synthetic route detailed herein involves a nucleophilic aromatic substitution followed by a nitro group reduction, offering a practical and accessible method for laboratory-scale preparation.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process starting from commercially available 5-bromo-2-nitropyridine.

Step 1: Nucleophilic Aromatic Substitution

The first step involves the nucleophilic aromatic substitution of the bromine atom in 5-bromo-2-nitropyridine with pyrrolidine. The electron-withdrawing nitro group at the 2-position activates the pyridine ring towards nucleophilic attack at the 5-position. This reaction is efficiently carried out using microwave irradiation, which significantly reduces the reaction time.

Step 2: Nitro Group Reduction

The second step is the reduction of the nitro group in the intermediate, 2-nitro-5-(pyrrolidin-1-yl)pyridine, to the corresponding primary amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Synthetic Scheme

Synthetic Pathway Synthetic Pathway for this compound A 5-Bromo-2-nitropyridine C 2-Nitro-5-(pyrrolidin-1-yl)pyridine A->C Microwave, 120 °C B Pyrrolidine D This compound C->D Reduction (e.g., H2, Pd/C)

Caption: Overall synthetic route from 5-bromo-2-nitropyridine.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

This protocol is adapted from a literature procedure and utilizes microwave-assisted synthesis for efficient reaction.[1]

Materials:

  • 5-Bromo-2-nitropyridine

  • Pyrrolidine

  • Ethyl acetate

  • Heptane

  • Water

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Microwave reactor (e.g., Biotage)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vial, a mixture of 5-bromo-2-nitropyridine (600 mg, 2.93 mmol) and pyrrolidine (1.05 g, 14.63 mmol) is prepared.[1]

  • The vial is sealed and heated in a microwave reactor for 1 hour at 120 °C.[1]

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The organic phase is washed twice with water, dried over anhydrous MgSO₄, and filtered.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel, eluting with a heptane/ethyl acetate gradient (from 100:0 to 50:50 v/v) to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine.[1]

Quantitative Data:

Starting MaterialMolar Mass ( g/mol )Amount (mg)Moles (mmol)
5-Bromo-2-nitropyridine202.016002.93
Pyrrolidine71.12105014.63
Product Molar Mass ( g/mol ) Yield (mg) Yield (%)
2-Nitro-5-(pyrrolidin-1-yl)pyridine193.20410~72%
Step 2: Synthesis of this compound

This protocol describes a general method for the reduction of a nitro group to an amine using catalytic hydrogenation.

Materials:

  • 2-Nitro-5-(pyrrolidin-1-yl)pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Filter funnel and flask

  • Rotary evaporator

Procedure:

  • To a solution of 2-nitro-5-(pyrrolidin-1-yl)pyridine in methanol or ethanol, a catalytic amount of 10% Pd/C is added under an inert atmosphere.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr apparatus) and stirred vigorously at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

  • The mixture is filtered through a pad of Celite® to remove the palladium catalyst, and the filter cake is washed with the solvent used for the reaction.

  • The filtrate is concentrated under reduced pressure to afford this compound. Further purification, if necessary, can be performed by column chromatography or recrystallization.

Quantitative Data:

Starting MaterialMolar Mass ( g/mol )
2-Nitro-5-(pyrrolidin-1-yl)pyridine193.20
Product Molar Mass ( g/mol )
This compound163.22

Note: The yield for this step is typically high, often exceeding 90%, but should be determined experimentally.

Characterization Data

The structural confirmation of the final product, this compound, is crucial and is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine and pyrrolidine rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (163.22 g/mol ).

At the time of this writing, specific, publicly available ¹H and ¹³C NMR spectra for this compound were not found in the searched resources. Researchers should perform their own spectral analysis for structural verification.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Experimental Workflow Experimental Workflow cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitro Reduction A1 Mix 5-bromo-2-nitropyridine and pyrrolidine A2 Microwave Irradiation (120 °C, 1 hr) A1->A2 A3 Workup: Aqueous wash, Extraction A2->A3 A4 Purification: Column Chromatography A3->A4 A5 Characterize Intermediate: 2-Nitro-5-(pyrrolidin-1-yl)pyridine A4->A5 B1 Dissolve nitro-intermediate in solvent A5->B1 Proceed if structure is confirmed B2 Add Pd/C catalyst B1->B2 B3 Hydrogenation (H2 atmosphere) B2->B3 B4 Workup: Filtration, Concentration B3->B4 B5 Characterize Final Product: This compound B4->B5

Caption: Logical workflow for the two-step synthesis.

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described two-step method, involving a microwave-assisted nucleophilic aromatic substitution followed by catalytic hydrogenation, is a reliable route for obtaining this valuable building block for drug discovery and development. For successful synthesis, it is imperative that researchers adhere to standard laboratory safety practices and perform thorough characterization of all intermediates and the final product.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 5-(Pyrrolidin-1-yl)pyridin-2-amine. The information is intended to support research and development activities involving this compound.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine and an amine group. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized. The compound is typically a solid at room temperature.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₉H₁₃N₃-
Molecular Weight 163.22 g/mol [1]
Appearance Solid (predicted)General knowledge of similar compounds
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-

The dihydrochloride salt of this compound is also documented, with a molecular formula of C₉H₁₅Cl₂N₃ and a molecular weight of 236.14 g/mol [2].

Synthesis and Purification

A two-step synthesis protocol is proposed for this compound, based on established chemical transformations. The process begins with the synthesis of the nitro-intermediate, followed by its reduction to the target amine.

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

This step involves a nucleophilic aromatic substitution reaction.

  • Materials:

    • 5-Bromo-2-nitropyridine

    • Pyrrolidine

    • Solvent (e.g., Ethyl Acetate)

    • Magnesium Sulfate (MgSO₄)

    • Heptane

    • Water

  • Procedure:

    • A mixture of 5-bromo-2-nitropyridine and an excess of pyrrolidine is heated, for instance, in a microwave reactor at 120°C for 1 hour[3].

    • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate[3].

    • The organic phase is washed with water, dried over anhydrous magnesium sulfate, and filtered[3].

    • The solvent is removed under reduced pressure[3].

    • The crude product is purified by column chromatography on silica gel, using a heptane/ethyl acetate gradient as the eluent, to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine[3].

Workflow for Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

G start Start: 5-Bromo-2-nitropyridine + Pyrrolidine heat Microwave Heating (120°C, 1 hr) start->heat workup Work-up: Aqueous Extraction (EtOAc) heat->workup dry Drying (MgSO4) & Filtration workup->dry evap Solvent Evaporation dry->evap purify Column Chromatography (Silica Gel, Heptane/EtOAc) evap->purify end_node End: 2-Nitro-5-(pyrrolidin-1-yl)pyridine purify->end_node

Caption: Synthesis of the nitro intermediate.

Step 2: Reduction of 2-Nitro-5-(pyrrolidin-1-yl)pyridine to this compound

The reduction of the nitro group to an amine can be achieved through several established methods. Catalytic hydrogenation is a common and effective approach.

  • Materials:

    • 2-Nitro-5-(pyrrolidin-1-yl)pyridine

    • Palladium on carbon (Pd/C, 10%)

    • Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)

    • Solvent (e.g., Ethanol or Methanol)

    • Inert filtration aid (e.g., Celite)

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-nitro-5-(pyrrolidin-1-yl)pyridine in a suitable solvent such as ethanol in a reaction vessel.

    • Add a catalytic amount of 10% Pd/C.

    • If using H₂ gas, purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas at a suitable pressure (e.g., from a balloon or a hydrogenation apparatus).

    • If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Reduction Methods:

  • Fe/HCl or Fe/NH₄Cl: This classic method involves the use of iron powder in the presence of an acid (hydrochloric acid or ammonium chloride in a solvent mixture like ethanol/water)[4][5]. The reaction is typically heated to reflux. Work-up involves filtering the iron salts and basifying the filtrate before extraction.

  • SnCl₂: Stannous chloride is another effective reagent for the reduction of aromatic nitro groups[6][7][8]. The reaction is often carried out in a solvent like ethanol or ethyl acetate.

Workflow for Nitro Group Reduction

G start Start: 2-Nitro-5-(pyrrolidin-1-yl)pyridine reduction Reduction Reaction (e.g., Pd/C, H2 or Fe/HCl) start->reduction filtration Filtration (Removal of Catalyst/Salts) reduction->filtration concentration Solvent Concentration filtration->concentration purification Purification (Optional) (Recrystallization or Chromatography) concentration->purification end_node End: this compound purification->end_node

Caption: General workflow for the amine synthesis.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts will be influenced by the electronic effects of the amino and pyrrolidinyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the pyridine and pyrrolidine rings.

Mass Spectrometry (MS)
  • Predicted Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 163.11. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the pyrrolidine ring and potentially the loss of the amino group or parts of the pyridine ring.

Biological Activity and Potential Applications

While specific biological activity data for this compound is not extensively documented, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Pyrrolidine Ring: The pyrrolidine scaffold is a common feature in many biologically active compounds and natural products, including some alkaloids[9][10][11]. It can influence a molecule's physicochemical properties and its binding to biological targets[9].

  • 2-Aminopyridine Moiety: The 2-aminopyridine structure is a key component in a variety of pharmaceuticals with diverse therapeutic applications[12][13].

Derivatives of 2-aminopyridine and compounds containing pyrrolidine rings have been investigated for a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects[9][13]. Further screening of this compound is warranted to explore its potential biological activities.

Safety and Handling

The dihydrochloride salt of this compound is reported to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[2]. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for research and development professionals. The proposed experimental protocols are based on established chemical principles and may require optimization. All chemical syntheses should be performed by trained professionals in a suitably equipped laboratory, with appropriate safety measures in place. The predicted analytical data should be confirmed by experimental analysis.

References

In-depth Technical Guide on 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Due to a notable absence of this compound in peer-reviewed scientific literature, this guide focuses on its fundamental chemical properties, predicted characteristics, and potential synthetic pathways derived from related structures. The lack of published biological studies precludes a detailed discussion of its mechanism of action or its role in signaling pathways at this time. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this molecule.

Chemical Identity and Properties

This compound is a heterocyclic organic compound incorporating both a pyridine and a pyrrolidine ring system. Its chemical structure and basic properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₃N₃[1]
Molecular Weight 163.22 g/mol [1]
IUPAC Name This compound
CAS Number 16779314 (for parent compound)[2]
Dihydrochloride CAS 2137624-63-4[2]

Predicted Properties (Computational Data):

PropertyPredicted Value
XlogP 0.8
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area 42.2 Ų

Note: These properties are computationally predicted and have not been experimentally verified in published literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with pyrrolidine, followed by the reduction of a nitro group to an amine.

Conceptual Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is hypothetical and would require experimental optimization.

Synthesis_Workflow Start 5-Bromo-2-nitropyridine Intermediate 2-Nitro-5-(pyrrolidin-1-yl)pyridine Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Pyrrolidine Reagent1->Intermediate Product This compound Intermediate->Product Nitro Group Reduction Reagent2 Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Reagent2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

  • To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, 2-nitro-5-(pyrrolidin-1-yl)pyridine (1.0 eq), in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. Common methods include:

    • Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid). The mixture is typically heated to reflux.

    • Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • If an acid was used, neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for this compound has been found in the public domain. The following are predicted NMR and mass spectrometry characteristics based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR - Aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (approx. 6.5-8.0 ppm).- The protons of the pyrrolidine ring would likely show two multiplets in the aliphatic region (approx. 1.8-3.5 ppm).- The amine (-NH₂) protons would appear as a broad singlet.
¹³C NMR - Aromatic carbons of the pyridine ring would be observed in the downfield region (approx. 100-160 ppm).- Aliphatic carbons of the pyrrolidine ring would be seen in the upfield region (approx. 25-50 ppm).
Mass Spectrometry (ESI-MS) - The protonated molecule [M+H]⁺ would be expected at m/z 164.1182.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The pyrrolidine and 2-aminopyridine moieties are present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.[3]

Future Research Directions

To elucidate the potential of this compound, the following experimental workflow is proposed for future investigations.

Research_Workflow Start Synthesis and Purification Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening High-Throughput Biological Screening Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt MoA Mechanism of Action Studies Hit_ID->MoA PK_PD Pharmacokinetic and Pharmacodynamic Profiling Lead_Opt->PK_PD MoA->Lead_Opt Preclinical Preclinical Development PK_PD->Preclinical

Caption: Proposed workflow for the future investigation of this compound.

Conclusion

This compound is a chemical entity with a structure that suggests potential for biological activity. However, a comprehensive characterization based on experimental data is currently lacking in the scientific literature. This guide provides a foundational understanding of its properties and a hypothetical framework for its synthesis and future research. Further experimental work is necessary to validate the predicted data and to explore the pharmacological potential of this compound.

References

In-depth Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 937623-38-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidine group at the 5-position and an amine group at the 2-position. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, as both pyridine and pyrrolidine moieties are common scaffolds in biologically active molecules. This document aims to provide a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 937623-38-6Multiple Suppliers
Molecular Formula C₉H₁₃N₃Multiple Suppliers
Molecular Weight 163.22 g/mol Multiple Suppliers
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A

Synthesis

One plausible synthetic pathway could involve the reaction of 5-bromo-2-nitropyridine with pyrrolidine to form the intermediate 2-nitro-5-(pyrrolidin-1-yl)pyridine. This intermediate can then be reduced to the target compound, this compound.

Hypothetical Experimental Protocol for a Precursor: Synthesis of 2-nitro-5-(pyrrolidin-1-yl)pyridine

A disclosed method for a potential precursor is as follows:

  • Reaction: A mixture of 5-bromo-2-nitropyridine and pyrrolidine is heated, for example, in a microwave reactor.

  • Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic phase is washed, dried, and concentrated. The crude product is then purified by chromatography on silica gel.

Note: This protocol is for a potential precursor and not the final compound. The final reduction step would require a suitable reducing agent, such as hydrogen gas with a palladium catalyst, or tin(II) chloride.

The logical workflow for this hypothetical synthesis is illustrated in the following diagram.

G Hypothetical Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate Product cluster_reaction2 Reaction Step 2: Reduction cluster_final_product Final Product A 5-Bromo-2-nitropyridine C Heating (e.g., Microwave) A->C B Pyrrolidine B->C D 2-nitro-5-(pyrrolidin-1-yl)pyridine C->D E Reduction (e.g., H2/Pd or SnCl2) D->E F This compound E->F

Caption: Hypothetical two-step synthesis of this compound.

Biological Activity and Mechanism of Action

There is currently no publicly available data on the biological activity, pharmacological profile, or mechanism of action of this compound. The presence of the 2-aminopyridine scaffold, a common feature in many biologically active compounds, suggests that this molecule could be a subject of interest in drug discovery programs. Derivatives of 2-aminopyridine are known to exhibit a wide range of activities, including but not limited to kinase inhibition, antimicrobial effects, and central nervous system activity.

Similarly, the pyrrolidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties.

Given the lack of specific data, any potential biological activity is purely speculative at this time. Further research, including in vitro and in vivo screening, would be necessary to elucidate the pharmacological properties of this compound.

Signaling Pathways

As there is no information on the biological targets or mechanism of action of this compound, no signaling pathway diagrams can be provided.

Quantitative Data

No quantitative biological data, such as IC₅₀, EC₅₀, or binding constants, for this compound has been reported in the scientific literature or public databases.

Conclusion

This compound (CAS 937623-38-6) is a chemical compound for which there is a significant lack of detailed technical information in the public domain. While its structure suggests potential for biological activity, making it a candidate for screening in drug discovery programs, there is currently no published research to support any specific application. The synthesis is likely achievable through standard organic chemistry methods, but detailed, validated protocols are not available. Researchers interested in this compound would need to undertake de novo synthesis, purification, and comprehensive biological evaluation to uncover its potential. This document serves as a summary of the currently available, albeit limited, information and highlights the need for further investigation to understand the properties and potential applications of this molecule.

Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 5-(Pyrrolidin-1-yl)pyridin-2-amine, a molecule of interest in medicinal chemistry due to its substructural features commonly found in bioactive compounds.

Core Compound Data

The fundamental physicochemical properties of this compound and its dihydrochloride salt are summarized below.

PropertyThis compoundThis compound dihydrochloride
Molecular Formula C₉H₁₃N₃C₉H₁₅Cl₂N₃[1]
Molecular Weight 163.22 g/mol [2]236.14 g/mol [1]
CAS Number 937623-38-62137624-63-4[1]
IUPAC Name This compound5-pyrrolidin-1-ylpyridin-2-amine;dihydrochloride[1]

Experimental Protocols

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine (Intermediate)

This step is based on the known reactivity of halonitropyridines with amines.

Materials:

  • 5-Bromo-2-nitropyridine

  • Pyrrolidine

  • Anhydrous solvent (e.g., Dimethylformamide or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

Procedure:

  • To a solution of 5-bromo-2-nitropyridine (1.0 eq) in the chosen anhydrous solvent, add pyrrolidine (1.2 eq) and the base (2.0 eq).

  • The reaction mixture is stirred at an elevated temperature (e.g., 80-120°C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.

Materials:

  • 2-Nitro-5-(pyrrolidin-1-yl)pyridine (from Step 1)

  • Reducing agent (e.g., Iron powder in acetic acid, Tin(II) chloride in ethanol, or catalytic hydrogenation with Pd/C)

  • Solvent appropriate for the chosen reducing agent (e.g., Ethanol, Ethyl acetate, Acetic acid)

Procedure (using Iron powder as an example):

  • A mixture of 2-nitro-5-(pyrrolidin-1-yl)pyridine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and acetic acid is heated to reflux.

  • The reaction progress is monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude this compound.

  • Further purification can be performed by crystallization or column chromatography if necessary.

Potential Biological Significance and Signaling Pathway

The pyrrolidine and 2-aminopyridine scaffolds are prevalent in a multitude of biologically active molecules, including those with anticancer, antimicrobial, and central nervous system activities. For instance, certain pyrrolidine-containing compounds have been identified as antagonists of the CXCR4 chemokine receptor. The CXCR4 signaling pathway is implicated in cancer metastasis, making it a significant target in drug discovery.

Below is a diagram illustrating a simplified workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A 5-Bromo-2-nitropyridine C Nucleophilic Aromatic Substitution A->C B Pyrrolidine B->C D 2-Nitro-5-(pyrrolidin-1-yl)pyridine C->D E Reduction D->E F This compound E->F G Mass Spectrometry F->G H NMR Spectroscopy F->H I Purity Analysis (HPLC) F->I G cluster_pathway CXCR4 Signaling Pathway in Cancer Metastasis CXCL12 CXCL12 (Ligand) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_protein G-protein Activation CXCR4->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Migration Cell Migration & Metastasis Downstream->Migration Promotes Antagonist This compound (Hypothetical Antagonist) Antagonist->CXCR4 Blocks

References

Technical Guide: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position and a pyrrolidine ring at the 5-position. Its structure combines key pharmacophores that are prevalent in medicinal chemistry. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a versatile scaffold known to enhance the three-dimensional character and physicochemical properties of drug candidates, which can lead to improved target binding and pharmacokinetic profiles[1][2]. The 2-aminopyridine moiety is a bioisostere for aniline and is found in numerous biologically active molecules, offering advantageous properties for drug design[3]. Consequently, this compound serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases[4][5].

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities observed in its derivatives.

Chemical Properties and Identification

The formal IUPAC name for the compound is This compound . It is also commonly available and handled in its more stable dihydrochloride salt form[6].

Physicochemical Data

The key quantitative and identifying data for this compound and its dihydrochloride salt are summarized in the table below for easy reference and comparison.

PropertyThis compound (Free Base)This compound (Dihydrochloride Salt)Data Source
IUPAC Name 5-pyrrolidin-1-ylpyridin-2-amine5-pyrrolidin-1-ylpyridin-2-amine;dihydrochloride[6][7]
Molecular Formula C₉H₁₃N₃C₉H₁₅Cl₂N₃[7]
Molecular Weight 163.22 g/mol 236.14 g/mol [7]
Canonical SMILES C1CCN(C1)C2=CC=C(N=C2)NC1CCN(C1)C2=CC=C(N=C2)N.Cl.ClPubChem
InChIKey JPBRHMIVZVUWCZ-UHFFFAOYSA-NDTFUWOKNSIGFGO-UHFFFAOYSA-N[6]
CAS Number 937623-38-62137624-63-4[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions. A common and effective strategy involves the reaction of a 5-halopyridin-2-amine with pyrrolidine. The following protocol details a representative procedure for its synthesis from 5-bromopyridin-2-amine.

General Synthesis Workflow

The logical workflow for the synthesis is based on the nucleophilic substitution of a halogen on the pyridine ring by the secondary amine, pyrrolidine.

G cluster_reactants Reactants cluster_reagents Conditions cluster_process Process cluster_product Product Reactant1 5-Bromopyridin-2-amine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactant1->Reaction Reactant2 Pyrrolidine Reactant2->Reaction Reagents Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (e.g., 120-150 °C) Reagents->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 5-bromopyridin-2-amine and pyrrolidine.

Materials:

  • 5-Bromopyridin-2-amine (1.0 eq)

  • Pyrrolidine (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 eq) as the base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the solvent

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware, including a round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, and brine for workup

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-2-amine (1.0 eq) and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add the anhydrous solvent (e.g., DMSO) to the flask, followed by the addition of pyrrolidine (2.0 - 3.0 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude material can be further purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for this compound is not extensively reported in the literature, its structural motifs are present in a wide range of biologically active compounds. This indicates its primary role as a key intermediate in the synthesis of more complex molecules for drug discovery.

Derivatives incorporating the 5-(pyrrolidin-1-yl)pyridin-2-amino scaffold have shown potential in several therapeutic areas:

  • Anticancer Activity: The pyrrolidine ring is a feature of many compounds investigated for their anticancer properties. For instance, novel 5-oxopyrrolidine derivatives have demonstrated potent activity against lung cancer cell lines (A549)[4]. The substitution pattern on the pyridine and pyrrolidine rings is critical for modulating activity and selectivity.

  • Antimicrobial Activity: Pyrrolidine and pyridine moieties are integral to various antimicrobial agents. Research has shown that derivatives of 5-oxopyrrolidine exhibit promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains[4]. The 2-aminopyridine structure is also a known pharmacophore in compounds with antibacterial and antifungal properties[5].

The utility of this compound in drug development lies in its ability to serve as a versatile scaffold. Researchers can functionalize the 2-amino group or the pyridine ring to generate libraries of novel compounds for screening against various biological targets.

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its straightforward synthesis and the proven biological relevance of its constituent heterocyclic systems make it an important building block for the creation of novel therapeutic agents. While the compound itself is not characterized as a potent bioactive agent, its value as a synthetic intermediate is clear from the anticancer and antimicrobial activities reported for its more complex derivatives. The experimental protocol provided herein offers a reliable method for its preparation, enabling further exploration and development in medicinal chemistry programs.

References

An In-Depth Technical Guide to 5-(1-pyrrolidinyl)-2-pyridinamine: Synthesis, Characterization, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and a representative preclinical evaluation workflow for the novel compound, 5-(1-pyrrolidinyl)-2-pyridinamine. This molecule incorporates two key pharmacophores, the 2-aminopyridine and the pyrrolidine moieties, which are prevalent in a wide range of biologically active compounds. This document outlines a plausible synthetic route, methods for purification and characterization, and detailed protocols for in vitro and in vivo assays to assess its potential as a therapeutic agent. While specific biological data for this compound is not yet publicly available, this guide presents a framework for its evaluation, based on the known activities of structurally related molecules, particularly as potential kinase inhibitors.

Chemical Structure and Properties

5-(1-pyrrolidinyl)-2-pyridinamine is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position and a pyrrolidinyl group at the 5-position.

Table 1: Physicochemical Properties of 5-(1-pyrrolidinyl)-2-pyridinamine

PropertyValueSource
IUPAC Name 5-(pyrrolidin-1-yl)pyridin-2-aminePubChem
Molecular Formula C₉H₁₃N₃PubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
CAS Number 937623-38-6ChemWhat[1]
Appearance (Predicted) Off-white to yellow solidN/A
Solubility (Predicted) Soluble in DMSO, MethanolN/A
LogP (Predicted) 1.5 - 2.5N/A

Synthesis and Characterization

A plausible and efficient method for the synthesis of 5-(1-pyrrolidinyl)-2-pyridinamine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

Synthetic_Pathway Synthetic Pathway for 5-(1-pyrrolidinyl)-2-pyridinamine reactant1 5-Bromo-2-aminopyridine product 5-(1-pyrrolidinyl)-2-pyridinamine reactant1->product Buchwald-Hartwig Amination reactant2 Pyrrolidine reactant2->product reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reagents->product

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol: Synthesis

Materials:

  • 5-Bromo-2-aminopyridine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Seal the flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(1-pyrrolidinyl)-2-pyridinamine.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify proton and carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Biological Evaluation

Based on the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, a representative evaluation of 5-(1-pyrrolidinyl)-2-pyridinamine ("Pyr-A2P") would focus on its anti-cancer potential through kinase inhibition.

In Vitro Efficacy and Potency

Table 2: Hypothetical In Vitro Kinase Inhibition and Cytotoxicity Data for Pyr-A2P

Assay TypeTarget/Cell LineEndpointHypothetical Value
Kinase Inhibition Kinase A (e.g., PI3Kα)IC₅₀50 nM
Kinase B (e.g., mTOR)IC₅₀120 nM
Kinase C (e.g., Akt1)IC₅₀800 nM
Cytotoxicity Cancer Cell Line 1 (e.g., MCF-7)GI₅₀0.5 µM
Cancer Cell Line 2 (e.g., HCT116)GI₅₀1.2 µM
Normal Cell Line (e.g., HEK293)CC₅₀> 20 µM

Experimental Workflow: In Vitro Evaluation

In_Vitro_Workflow In Vitro Evaluation Workflow for Pyr-A2P start Synthesized & Purified Pyr-A2P kinase_panel Primary Kinase Panel Screen (Broad Profiling) start->kinase_panel cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cells) start->cytotoxicity dose_response Dose-Response Kinase Assays (IC₅₀ Determination) kinase_panel->dose_response Identified Hits pathway_analysis Western Blot Analysis (Target Engagement & Pathway Modulation) dose_response->pathway_analysis cytotoxicity->pathway_analysis results Lead Candidate Identification pathway_analysis->results

Caption: A typical workflow for in vitro characterization.

Detailed Experimental Protocols: In Vitro Assays
  • Reagent Preparation: Prepare kinase buffer, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test compound (Pyr-A2P) at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the test compound. Incubate for a specified time at room temperature.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow for binding equilibration.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the emission ratio and determine the IC₅₀ values by fitting the data to a four-parameter logistic model.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Pyr-A2P and a vehicle control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values.

Hypothetical Pharmacokinetics and In Vivo Toxicology

Prior to clinical development, the pharmacokinetic profile and safety of a lead compound must be established.

In Vitro ADME and In Vivo Pharmacokinetics

Table 3: Hypothetical Pharmacokinetic Profile of Pyr-A2P

ParameterAssay TypeSpeciesHypothetical Value
Metabolic Stability Liver MicrosomesHuman, Ratt₁/₂ > 60 min
Plasma Protein Binding Equilibrium DialysisHuman, Rat< 90%
Permeability Caco-2 AssayN/APapp (A→B) > 10 x 10⁻⁶ cm/s
Bioavailability (F%) Oral DosingRat40%
Clearance (CL) IV DosingRat15 mL/min/kg
Volume of Distribution (Vd) IV DosingRat2.5 L/kg
In Vivo Toxicology

Table 4: Hypothetical Acute In Vivo Toxicity of Pyr-A2P

Study TypeSpeciesRoute of AdministrationKey Finding
Maximum Tolerated Dose (MTD) MouseOral (single dose)MTD > 500 mg/kg
7-Day Dose Range Finding RatOral (daily)No significant adverse effects at 100 mg/kg/day
Detailed Experimental Protocols: Preclinical Evaluation
  • Animal Dosing: Administer Pyr-A2P to a cohort of rats intravenously (IV) and orally (PO) at a defined dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Sample Analysis: Quantify the concentration of Pyr-A2P in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Animal Model: Use healthy young adult rodents (e.g., Sprague-Dawley rats).

  • Dose Administration: Administer single escalating doses of Pyr-A2P to different groups of animals via the intended clinical route (e.g., oral gavage).

  • Clinical Observation: Monitor the animals for signs of toxicity, morbidity, and mortality for at least 14 days.[3]

  • Data Collection: Record body weight, food and water consumption, and any clinical signs of toxicity.

  • Pathology: At the end of the study, perform a gross necropsy. For selected dose groups, collect tissues for histopathological examination.

  • Endpoint Determination: Determine the Maximum Tolerated Dose (MTD).

Hypothetical Mechanism of Action and Signaling Pathway

Assuming Pyr-A2P is a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, a key signaling cascade in cancer cell growth and survival.

Signaling_Pathway Hypothetical Mechanism of Action of Pyr-A2P cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes PyrA2P Pyr-A2P PyrA2P->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by Pyr-A2P.

Conclusion

5-(1-pyrrolidinyl)-2-pyridinamine represents a molecule of interest for drug discovery, combining two scaffolds known for their biological activities. This technical guide provides a comprehensive framework for its synthesis and preclinical evaluation. The outlined protocols for chemical synthesis, in vitro assays, and in vivo studies offer a clear path for researchers to explore the therapeutic potential of this and structurally related compounds. While the specific biological profile of 5-(1-pyrrolidinyl)-2-pyridinamine remains to be elucidated, the methodologies presented here are fundamental to the process of modern drug development.

References

Spectroscopic and Synthetic Profile of 5-(Pyrrolidin-1-yl)pyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted mass spectrometry data alongside estimated Nuclear Magnetic Resonance (NMR) data. These estimations are based on the analysis of structurally related compounds and established principles of spectroscopic analysis. Additionally, a detailed experimental protocol for its synthesis and characterization is provided.

Spectroscopic Data

The structural complexity of this compound, featuring both an aromatic pyridine ring and a saturated pyrrolidine ring, gives rise to a distinct spectroscopic signature.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the dihydrochloride salt of this compound is available. The data includes predicted m/z values for various adducts, which are crucial for the identification of the compound in mass spectrometric analysis.

Adductm/z
[M+H]⁺164.1182
[M+Na]⁺186.1002
[M+K]⁺202.0741
[M+NH₄]⁺181.1448

Nuclear Magnetic Resonance (NMR) Spectroscopy

Estimated ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8d1HH-6 (Pyridine)The proton ortho to the amino group is expected to be the most downfield of the pyridine protons.
~7.0dd1HH-4 (Pyridine)This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets.
~6.4d1HH-3 (Pyridine)The proton ortho to the pyrrolidine group is expected to be the most upfield of the pyridine protons due to electron donation.
~4.5br s2H-NH₂The amino protons typically appear as a broad singlet; the chemical shift can be concentration-dependent.
~3.3t4HN-CH₂ (Pyrrolidine)Protons on the carbons directly attached to the nitrogen atom of the pyrrolidine ring.
~2.0m4H-CH₂-CH₂- (Pyrrolidine)Protons on the other two carbons of the pyrrolidine ring, appearing as a multiplet.

Estimated ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-2 (Pyridine)Carbon bearing the amino group, significantly deshielded.
~145.0C-6 (Pyridine)Aromatic CH carbon adjacent to the ring nitrogen.
~135.0C-5 (Pyridine)Carbon attached to the pyrrolidine nitrogen, influenced by its electron-donating effect.
~120.0C-4 (Pyridine)Aromatic CH carbon.
~108.0C-3 (Pyridine)Aromatic CH carbon shielded by the amino group.
~47.0N-CH₂ (Pyrrolidine)Carbons of the pyrrolidine ring attached to the nitrogen.
~25.0-CH₂-CH₂- (Pyrrolidine)The other two carbons of the pyrrolidine ring.

Experimental Protocols

The following section details a plausible synthetic route and the subsequent spectroscopic analysis for this compound.

Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of such compounds is through nucleophilic aromatic substitution.

  • Materials:

    • 5-Bromo-2-aminopyridine

    • Pyrrolidine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Ligand (e.g., BINAP)

    • Strong base (e.g., Sodium tert-butoxide)

    • Anhydrous toluene

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

  • Procedure:

    • To an oven-dried Schlenk flask, add 5-bromo-2-aminopyridine, the palladium catalyst, and the ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous toluene, pyrrolidine, and the strong base.

    • Heat the reaction mixture under an inert atmosphere and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer.

    • The purified sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Chemical shifts should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the synthesized compound.

    • Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow start Starting Materials (5-Bromo-2-aminopyridine, Pyrrolidine) synthesis Synthesis (Palladium-Catalyzed Buchwald-Hartwig Amination) start->synthesis workup Reaction Workup (Quenching, Extraction) synthesis->workup purification Purification (Column Chromatography) workup->purification product Pure Product (this compound) purification->product nmr NMR Spectroscopy (¹H and ¹³C NMR) product->nmr ms Mass Spectrometry (HRMS) product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis

In-Depth Technical Guide: Solubility of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic amine containing a pyridine ring substituted with a pyrrolidine and an amine group. As with many novel chemical entities in drug discovery and development, understanding its physicochemical properties is paramount for predicting its behavior in biological systems and for formulation development. A critical parameter among these properties is solubility, which influences bioavailability, dosing, and the choice of analytical methodologies.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of specific published quantitative data for this compound, this document outlines the theoretical considerations that govern its solubility, provides detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary information to effectively evaluate and optimize the solubility of this and structurally related compounds.

Theoretical Solubility Profile

The solubility of this compound is governed by its molecular structure, which features both polar and non-polar moieties.

  • Polar Moieties: The primary amine (-NH2) and the tertiary amine within the pyrrolidine ring, along with the nitrogen atom in the pyridine ring, are capable of forming hydrogen bonds with polar solvents like water.[1][2] These groups are expected to contribute positively to the aqueous solubility. The basic nature of the amine groups also means that the compound's solubility will be highly dependent on pH. In acidic solutions, these amines will be protonated to form more soluble ammonium salts.

  • Non-Polar Moieties: The pyridine ring and the hydrocarbon backbone of the pyrrolidine ring are hydrophobic.[3][4] These non-polar parts will contribute to the compound's solubility in organic solvents.[1]

Based on these structural features, a qualitative solubility profile can be predicted.

Table 1: Predicted Qualitative Solubility of this compound

Solvent TypePredicted SolubilityRationale
Aqueous Media
Neutral WaterLow to ModerateThe presence of hydrogen bond donors and acceptors is offset by the hydrophobic pyridine and pyrrolidine rings.
Acidic Buffer (e.g., pH 1-4)HighProtonation of the basic nitrogen atoms will form highly soluble salts.
Basic Buffer (e.g., pH 9-12)LowThe compound will exist in its neutral, less soluble form.
Organic Solvents
Polar Aprotic (e.g., DMSO, DMF)HighThese solvents can effectively solvate both the polar and non-polar portions of the molecule.[5]
Polar Protic (e.g., Ethanol, Methanol)Moderate to HighCapable of hydrogen bonding with the amine groups.[5]
Non-Polar (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.[5]

Experimental Determination of Solubility

To obtain quantitative data, experimental determination of solubility is essential. The following sections provide detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.[6][7]

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1-2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or various organic solvents) in a glass vial.[8]

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[8][9]

  • Separation of Undissolved Solid:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[10] Alternatively, the sample can be centrifuged at high speed, and the supernatant collected.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.[6]

Table 2: Example Data Presentation for Thermodynamic Solubility

SolventTemperature (°C)pH (for aqueous)Solubility (µg/mL)
Water257.0Hypothetical Data
PBS257.4Hypothetical Data
0.1 N HCl251.0Hypothetical Data
Ethanol25N/AHypothetical Data
DMSO25N/AHypothetical Data
Kinetic Solubility (High-Throughput Screening)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (e.g., DMSO). It is a high-throughput method often used in early drug discovery.[7][11]

Experimental Protocol:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).[9]

  • Assay Procedure:

    • In a 96-well plate, add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4).[7] The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effect.[9]

    • The appearance of precipitate can be detected by various methods, such as nephelometry (light scattering), turbidimetry (UV absorbance), or direct UV analysis after filtration.[7][10]

  • Data Analysis:

    • The kinetic solubility is reported as the concentration at which precipitation is first observed.[6]

Table 3: Example Data Presentation for Kinetic Solubility

Assay MethodBufferpHKinetic Solubility (µM)
NephelometryPBS7.4Hypothetical Data
Direct UVSGF1.2Hypothetical Data
Direct UVSIF6.8Hypothetical Data

Logical Workflow for Solubility Assessment

A systematic approach to solubility assessment is crucial in a research and development setting. The following workflow outlines the key stages.

G cluster_0 Solubility Assessment Workflow In Silico Prediction In Silico Prediction Kinetic Solubility Assay Kinetic Solubility Assay In Silico Prediction->Kinetic Solubility Assay Early Stage Screening Thermodynamic Solubility Assay Thermodynamic Solubility Assay Kinetic Solubility Assay->Thermodynamic Solubility Assay Lead Candidate pH-Solubility Profile pH-Solubility Profile Thermodynamic Solubility Assay->pH-Solubility Profile Detailed Characterization Formulation Development Formulation Development pH-Solubility Profile->Formulation Development Pre-clinical Development G Start Start Add excess compound to solvent Add excess compound to solvent Start->Add excess compound to solvent Equilibrate (24-48h at constant T) Equilibrate (24-48h at constant T) Add excess compound to solvent->Equilibrate (24-48h at constant T) Separate solid and supernatant Separate solid and supernatant Equilibrate (24-48h at constant T)->Separate solid and supernatant Filtration (0.22 µm) Filtration (0.22 µm) Separate solid and supernatant->Filtration (0.22 µm) Method 1 Centrifugation Centrifugation Separate solid and supernatant->Centrifugation Method 2 Analyze supernatant concentration (HPLC/LC-MS) Analyze supernatant concentration (HPLC/LC-MS) Filtration (0.22 µm)->Analyze supernatant concentration (HPLC/LC-MS) Centrifugation->Analyze supernatant concentration (HPLC/LC-MS) Quantify using calibration curve Quantify using calibration curve Analyze supernatant concentration (HPLC/LC-MS)->Quantify using calibration curve End End Quantify using calibration curve->End

References

Uncharted Territory: The Biological Target Landscape of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and bioactivity databases reveals a notable absence of specific biological target data for the compound 5-(Pyrrolidin-1-yl)pyridin-2-amine. Despite the prevalence of both the pyridine and pyrrolidine scaffolds in a wide array of biologically active molecules, this particular isomeric arrangement appears to be largely unexplored territory in drug discovery and chemical biology research.

This technical guide addresses the current data vacuum for this compound and, in lieu of direct experimental evidence, provides a detailed analysis of a closely related, publicly characterized compound: a derivative of 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine , which has been identified as a potent antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). The structural similarity between these compounds offers a scientifically grounded starting point for researchers interested in the potential therapeutic applications of this compound.

This document will, therefore, focus on the known biological targets of this analogous compound, presenting the available quantitative data, experimental methodologies, and relevant signaling pathways as a predictive framework for the potential bioactivity of this compound.

A Structurally Related Compound as a Surrogate: MCH-R1 Antagonism

Research into derivatives of 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine has identified these molecules as potent and functionally active antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). One such compound demonstrated a high binding affinity with a Ki value of 2.3 nM and showed efficacy in in-vivo models. MCH-R1, a G-protein coupled receptor (GPCR), is primarily expressed in the brain and is implicated in the regulation of feeding behavior and energy balance, making it an attractive target for the development of anti-obesity therapeutics.

Quantitative Bioactivity Data

The following table summarizes the reported in-vitro binding affinity of a representative MCH-R1 antagonist from the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine series.

CompoundTargetAssay TypeKi (nM)
6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivativeMCH-R1Radioligand Binding Assay2.3
Experimental Protocols

Radioligand Binding Assay for MCH-R1:

This protocol outlines a typical radioligand binding assay used to determine the affinity of a compound for the MCH-R1 receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human MCH-R1 are cultured under standard conditions.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay:

    • Membrane preparations are incubated with a radiolabeled MCH-R1 ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test compound (e.g., the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivative).

    • The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow for binding equilibrium to be reached.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled MCH-R1 agonist or antagonist.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The antagonism of MCH-R1 by the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine derivative would block the downstream signaling cascade initiated by the endogenous ligand, melanin-concentrating hormone (MCH).

MCH_R1_Signaling MCH MCH MCHR1 MCH-R1 MCH->MCHR1 G_protein Gi/o MCHR1->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Antagonist 6-(3-aminopyrrolidin-1-yl) pyridin-3-ylamine derivative Antagonist->MCHR1

MCH-R1 Signaling Pathway and Point of Antagonism.

Future Directions for this compound Research

Given the lack of direct biological data, the following experimental workflow is proposed for the initial characterization of this compound.

Experimental_Workflow Start This compound Broad_Screening Broad Target Screening (e.g., Kinase Panel, GPCR Panel) Start->Broad_Screening Hit_Identification Hit Identification Broad_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Hit(s) Found Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization No Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Signaling Pathway Analysis) Dose_Response->Mechanism_of_Action Cell_Based_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Mechanism_of_Action->Cell_Based_Assays Cell_Based_Assays->Lead_Optimization

Proposed workflow for biological characterization.

Conclusion

While this compound remains an uncharacterized entity in the landscape of chemical biology, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential modulator of G-protein coupled receptors, particularly MCH-R1. The data and protocols presented for the 6-(3-aminopyrrolidin-1-yl)pyridin-3-ylamine series offer a valuable roadmap for researchers to initiate the biological evaluation of this compound. Future screening efforts against a broad range of biological targets will be crucial to unveil the therapeutic potential of this novel chemical entity.

The Strategic deployment of 5-(Pyrrolidin-1-yl)pyridin-2-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 5-(pyrrolidin-1-yl)pyridin-2-amine core is a privileged scaffold in medicinal chemistry, increasingly recognized for its role as a versatile fragment in the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application in the development of inhibitors targeting a range of clinically relevant proteins. Detailed experimental protocols and quantitative biological data are presented to facilitate its use in contemporary drug discovery programs.

Chemical and Physical Properties

The foundational fragment, this compound, possesses a unique combination of structural features that contribute to its utility in drug design. The pyrrolidine ring offers a three-dimensional character that can enhance binding to protein targets, while the 2-aminopyridine moiety is a well-established hinge-binding motif, particularly in kinase inhibitors.

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem
Molecular Weight 163.22 g/mol PubChem
CAS Number 167793-14-4PubChem
Topological Polar Surface Area 42.2 ŲPubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 1PubChem

Synthesis of the Core Fragment

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the efficient formation of the C-N bond between an aryl halide and an amine.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol describes a general procedure for the synthesis of the title compound from 5-bromopyridin-2-amine and pyrrolidine.

Materials:

  • 5-bromopyridin-2-amine

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-bromopyridin-2-amine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

G Buchwald-Hartwig Amination Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 5-bromopyridin-2-amine - NaOtBu - Pd(OAc)2 - XPhos inert Purge with Inert Gas start->inert add_solv Add Toluene and Pyrrolidine inert->add_solv heat Heat to 100-110 °C (12-24h) add_solv->heat workup Aqueous Work-up heat->workup purify Column Chromatography workup->purify product 5-(pyrrolidin-1-yl) pyridin-2-amine purify->product

Buchwald-Hartwig Synthesis Workflow

Application in Drug Design: A Fragment-Based Approach

The this compound scaffold has been successfully employed as a key building block in the development of inhibitors for a variety of protein targets. Its ability to engage in crucial hydrogen bonding interactions and to present a non-planar substituent for probing deeper pockets makes it an attractive starting point for fragment-based drug design (FBDD) and lead optimization.

Kinase Inhibition

The 2-aminopyridine motif is a well-known "hinge-binder" in protein kinases, mimicking the adenine region of ATP. The addition of the 5-pyrrolidinyl group provides a vector for exploring the solvent-exposed region of the ATP binding site, often leading to enhanced potency and selectivity.

Dysregulation of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, making these kinases attractive therapeutic targets. Several CDK4/6 inhibitors incorporating the this compound scaffold have been developed.

G Simplified CDK4/6 Signaling Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt/mTOR PI3K/Akt/mTOR Receptor Tyrosine Kinases->PI3K/Akt/mTOR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Cyclin D Cyclin D PI3K/Akt/mTOR->Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb P E2F E2F Rb->E2F p-Rb p-Rb G1/S Transition G1/S Transition E2F->G1/S Transition Inhibitor 5-(pyrrolidin-1-yl)pyridin- 2-amine based inhibitors Inhibitor->CDK4/6 G Simplified p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAP3Ks (e.g., ASK1, TAK1) MAP3Ks (e.g., ASK1, TAK1) Stress Stimuli->MAP3Ks (e.g., ASK1, TAK1) MKK3/6 MKK3/6 MAP3Ks (e.g., ASK1, TAK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Cytokines Inflammatory Cytokines Transcription Factors->Inflammatory Cytokines Inhibitor 5-(pyrrolidin-1-yl)pyridin- 2-amine based inhibitors Inhibitor->p38 MAPK G Carbohydrate Digestion and Inhibition Dietary Carbohydrates Dietary Carbohydrates alpha-Amylase alpha-Amylase Dietary Carbohydrates->alpha-Amylase Oligosaccharides Oligosaccharides alpha-Amylase->Oligosaccharides alpha-Glucosidase alpha-Glucosidase Oligosaccharides->alpha-Glucosidase Glucose Glucose alpha-Glucosidase->Glucose Absorption Absorption Glucose->Absorption Inhibitor 5-(pyrrolidin-1-yl)pyridin- 2-amine based inhibitors Inhibitor->alpha-Amylase Inhibitor->alpha-Glucosidase G In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Plate serial dilutions of test compound add_kinase Add purified kinase plate->add_kinase add_sub Add substrate and ATP add_kinase->add_sub incubate Incubate at room temperature add_sub->incubate detect Add detection reagent and read plate incubate->detect analyze Calculate % inhibition and IC50 detect->analyze result IC50 Value analyze->result

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into the structure of biologically active compounds. This document provides a detailed experimental protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. The protocol is intended for researchers and scientists in the field of organic synthesis and drug development.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance.[1][2] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3]

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of a 5-halopyridin-2-amine (e.g., 5-bromopyridin-2-amine) with pyrrolidine. The catalytic cycle, as illustrated in the general mechanism of the Buchwald-Hartwig amination, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][3]

Experimental Protocol

This protocol is based on established methodologies for Buchwald-Hartwig amination of bromopyridine substrates.[3][4]

Materials:

  • 5-Bromopyridin-2-amine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromopyridin-2-amine (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL per 1 mmol of 5-bromopyridin-2-amine) to the flask via syringe, followed by the addition of pyrrolidine (1.2 equiv).

  • Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
5-Bromopyridin-2-amine1.0 equiv
Pyrrolidine1.2 equiv
Catalyst & Ligand
Pd₂(dba)₃2 mol%
Xantphos4 mol%
Base
Sodium tert-butoxide (NaOtBu)1.4 equiv
Reaction Conditions
SolventToluene
Temperature110 °C
Reaction Time12-24 h
Expected Outcome
Yield75-90%
Purity>95% (after chromatography)
Molecular FormulaC₉H₁₃N₃
Molecular Weight163.22 g/mol

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reagents Combine Reactants: - 5-Bromopyridin-2-amine - Pyrrolidine - Pd2(dba)3 - Xantphos - NaOtBu - Toluene heating Heat to 110°C (12-24h) reagents->heating Inert Atmosphere quench Cool & Quench (NaHCO3 aq.) heating->quench extract Extract with EtOAc quench->extract dry Dry (Na2SO4) & Filter extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

References

analytical methods for 5-(Pyrrolidin-1-yl)pyridin-2-amine analysis (HPLC, GC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Analytical Methods for 5-(Pyrrolidin-1-yl)pyridin-2-amine

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its analysis is critical for ensuring purity, monitoring reaction progress, assessing stability, and performing quantitative assays in drug development and quality control. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

High-Performance Liquid Chromatography (HPLC) is a highly versatile and robust technique for the analysis of substituted pyridines like this compound. Due to the basic nature of the pyridine nitrogen and the secondary amine, this compound can exhibit challenging chromatographic behavior, such as poor peak shape (tailing) on standard silica-based columns due to interactions with residual silanols.[1] Furthermore, its polarity may lead to poor retention on traditional reversed-phase (RP) columns.[1]

To overcome these challenges, several strategies can be employed:

  • Reversed-Phase Chromatography (RPC): Using modern, end-capped C18 columns with a low-pH mobile phase (e.g., containing formic acid or trifluoroacetic acid) can protonate the basic nitrogens, improving peak shape and retention.

  • Mixed-Mode Chromatography: Columns that offer multiple retention mechanisms, such as reversed-phase and ion-exchange, can provide excellent selectivity and retention for polar and basic compounds without the need for ion-pairing reagents, making the method compatible with mass spectrometry (MS).[1][2][3][4]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for polar compounds that are poorly retained in RPC.

This section provides two detailed protocols: a standard Reversed-Phase C18 method and a Mixed-Mode chromatography method.

HPLC Experimental Protocol 1: Reversed-Phase C18 Method

Scope: This protocol is designed for the quantitative determination and purity analysis of this compound in bulk material or reaction mixtures.

Principle: The compound is separated on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic modifier. Detection is performed using a Diode Array Detector (DAD) or a UV detector.

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (LC-MS Grade)

  • This compound reference standard

  • Sample for analysis

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector.

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

Parameter Value
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., J'Sphere ODS-H80)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25-26 min: 80-10% B; 26-30 min: 10% B
Flow Rate 1.0 mL/min[1]
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 254 nm[1]

| Run Time | 30 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Degas solutions before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh a sample containing the analyte and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[1]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions for quantification.

Data Presentation (HPLC)

The following table summarizes hypothetical performance data for the described HPLC method. These values must be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) ~12.5 min
Tailing Factor ≤ 1.5
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Linearity (r²) ≥ 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%

HPLC Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation system HPLC System (Pump, Autosampler) prep->system Inject column Separation (C18 Column) system->column Elute detect Detection (DAD/UV @ 254 nm) column->detect acquire Data Acquisition (Chromatogram) detect->acquire analyze Data Analysis (Integration & Quantification) acquire->analyze

Caption: General workflow for HPLC analysis.

Gas Chromatography (GC) Analysis

Application Note

Gas Chromatography is a suitable technique for the analysis of this compound if the compound is sufficiently volatile and thermally stable. A key challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to adsorption on active sites within the GC system (e.g., inlet liner and column stationary phase).[5] This can be mitigated by using base-deactivated inlet liners and specialized columns designed for amine analysis, which have a stationary phase that shields active sites.[5][6] A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers superior selectivity and sensitivity for nitrogen-containing compounds like the target analyte.[7]

GC Experimental Protocol: GC-FID Method

Scope: This protocol describes a GC-FID method for the determination of this compound, suitable for purity testing and quantification of residual levels.

Principle: The sample is volatilized in a heated inlet and separated on a capillary column designed for amine analysis. The separated analyte is detected by a Flame Ionization Detector (FID).

Reagents and Materials:

  • Dichloromethane (GC Grade) or other suitable solvent

  • This compound reference standard

  • Sample for analysis

  • Carrier Gas (Helium or Nitrogen, high purity)

Instrumentation:

  • Gas chromatograph with a split/splitless inlet and Flame Ionization Detector.

  • Base-deactivated inlet liner

  • Autosampler or manual syringe

  • Data acquisition system

Chromatographic Conditions:

Parameter Value
Column Agilent CP-Wax 51 for Amines, 30 m x 0.25 mm x 0.25 µm[6]
Inlet Temperature 250 °C[6]
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 250 °C, hold 10 min
Detector FID
Detector Temp. 270 °C[6]
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) 25 mL/min

| Injection Vol. | 1 µL |

Procedure:

  • Standard Solution Preparation: Prepare a 1000 µg/mL stock solution of the reference standard in dichloromethane. Create working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution.

  • Sample Solution Preparation: Dissolve the sample in dichloromethane to achieve a concentration within the calibration range (e.g., 100 µg/mL).

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solutions to determine the concentration of the analyte.

Data Presentation (GC)

The following table summarizes hypothetical performance data for the described GC-FID method. These values must be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT) ~15.2 min
Tailing Factor ≤ 1.8
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Linearity (r²) ≥ 0.998
Precision (%RSD) < 3.0%
Accuracy (% Recovery) 97.0 - 103.0%

GC Experimental Workflow

GC_Workflow prep Sample & Standard Preparation injector GC Inlet (Vaporization) prep->injector Inject column Separation (Capillary Column) injector->column Transfer detect Detection (FID) column->detect acquire Data Acquisition (Chromatogram) detect->acquire analyze Data Analysis (Quantification) acquire->analyze

Caption: General workflow for GC analysis.

Method Development Considerations

The choice between HPLC and GC depends on the analyte's properties and the analytical requirements. HPLC is generally the preferred method for non-volatile or thermally labile compounds, while GC is excellent for volatile, stable compounds.

Method_Development start Analyte Characterization (Polarity, Volatility, Stability) decision Volatile & Thermally Stable? start->decision hplc_path HPLC Method Development decision->hplc_path No gc_path GC Method Development decision->gc_path Yes hplc_col Column Selection (C18, Mixed-Mode, HILIC) hplc_path->hplc_col gc_col Column Selection (Base-deactivated, Amine-specific) gc_path->gc_col hplc_mp Mobile Phase Optimization (pH, Organic %) hplc_col->hplc_mp gc_temp Temperature Program Optimization gc_col->gc_temp validation Method Validation (ICH Guidelines) hplc_mp->validation gc_temp->validation

Caption: Logical flow for analytical method selection.

References

Application Notes and Protocols for the Derivatization of 5-(Pyrrolidin-1-yl)pyridin-2-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(pyrrolidin-1-yl)pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, combining the hydrogen bond donating and accepting capabilities of the 2-aminopyridine moiety with the saturated, three-dimensional nature of the pyrrolidine ring. This unique combination of features makes it an attractive starting point for the design of novel therapeutic agents targeting a range of biological entities, including kinases, G-protein coupled receptors (GPCRs), and enzymes. The pyrrolidine ring can enhance solubility and metabolic stability while providing a vector for exploring chemical space, which is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic properties.

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how chemical modifications to a lead compound affect its biological activity. For the this compound core, derivatization can be strategically employed at several key positions to probe interactions with a biological target and to refine the molecule's overall profile. The primary points for derivatization include the 2-amino group, the pyridine ring, and the pyrrolidine ring itself.

These application notes provide a detailed guide to the derivatization of this compound for SAR studies. Included are synthetic protocols for key derivatization reactions, tables of representative quantitative data from analogous series to guide compound design, and visualizations of experimental workflows and logical relationships to aid in the planning and execution of SAR campaigns.

Key Derivatization Strategies for SAR Studies

The primary avenues for derivatization of the this compound scaffold are:

  • Functionalization of the 2-Amino Group: The exocyclic amino group is a key site for modification. Acylation, sulfonylation, reductive amination, and urea/thiourea formation can introduce a wide variety of substituents to probe for key interactions within a binding pocket.

  • Substitution on the Pyridine Ring: While the parent scaffold is pre-substituted at the 5-position, further functionalization of the pyridine ring at positions 3, 4, and 6 can be explored to modulate electronic properties, steric bulk, and solubility.

  • Modification of the Pyrrolidine Ring: Substitution on the pyrrolidine ring can influence the conformation of the entire molecule and provide additional points of interaction with the target protein.

The following sections will provide detailed protocols and examples for the derivatization of the 2-amino group, as this is often the most synthetically accessible and impactful position for initial SAR exploration.

Data Presentation: Representative SAR Data

The following tables summarize quantitative data from SAR studies on analogous aminopyridine and pyrrolidinyl-pyridine scaffolds. This data is intended to serve as a guide for designing new derivatives of this compound.

Table 1: SAR of 2-Aminopyridine Derivatives as Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Compound IDR Group on 2-Amino MoietyKi (nM) for human nNOS[1]Selectivity vs. eNOS (fold)[1]Selectivity vs. iNOS (fold)[1]
1a -H48388135
1b -CH₃62250110
1c -COCH₃>10,000--
1d -SO₂CH₃>5,000--

Data is illustrative and based on analogous series reported in the literature.[1]

Table 2: SAR of 6-(Pyrrolidin-1-yl)pyridin-3-amine Derivatives as MCH-R1 Antagonists

Compound IDR Group on 3-Amino MoietyMCH-R1 Binding Ki (nM)[2]Functional Activity (IC₅₀, nM)[2]Oral Bioavailability (%)[2]
2a -H15.425.125
2b -COCH₃2.35.832
2c -SO₂-phenyl8.912.318
2d -CH₂(phenyl)35.255.615

Data is illustrative and based on analogous series reported in the literature.[2]

Experimental Protocols

The following are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: Acylation of the 2-Amino Group

This protocol describes the general procedure for the acylation of this compound with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add TEA or DIPEA (1.2 eq).

  • Slowly add the acid chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sulfonylation of the 2-Amino Group

This protocol outlines the general procedure for the sulfonylation of this compound with a sulfonyl chloride.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous pyridine or DCM

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • If using DCM as the solvent, dilute the reaction mixture with DCM and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, water, and brine. If using pyridine, concentrate the reaction mixture under reduced pressure and then partition between ethyl acetate and water. Wash the organic layer as described.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-sulfonylated derivative.

  • Characterize the purified product using appropriate analytical techniques.

Protocol 3: Reductive Amination of the 2-Amino Group

This protocol details a two-step, one-pot procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Anhydrous methanol or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous methanol or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (STAB or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.

  • Confirm the structure of the final compound by spectroscopic methods.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships relevant to the SAR studies of this compound.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start This compound acylation Acylation (Protocol 1) start->acylation sulfonylation Sulfonylation (Protocol 2) start->sulfonylation reductive_amination Reductive Amination (Protocol 3) start->reductive_amination in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) acylation->in_vitro sulfonylation->in_vitro reductive_amination->in_vitro in_vivo In Vivo Models (e.g., Efficacy, PK/PD) in_vitro->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->start Design New Analogs

Caption: A workflow diagram illustrating the iterative cycle of synthesis, biological evaluation, and SAR analysis for the derivatization of this compound.

Derivatization_Points cluster_structure Key Derivatization Points mol core This compound Core pos2 2-Amino Group core->pos2 Acylation, Sulfonylation, Reductive Amination pos346 Pyridine Ring (Positions 3, 4, 6) core->pos346 Electrophilic/Nucleophilic Aromatic Substitution pyrrolidine Pyrrolidine Ring core->pyrrolidine Substitution on Carbon Atoms

Caption: A diagram highlighting the principal positions for derivatization on the this compound scaffold.

Signaling_Pathway_Example cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Derivative of This compound kinase Target Kinase ligand->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Survival) p_substrate->cellular_response Signal Transduction

Caption: A conceptual signaling pathway diagram illustrating the mechanism of action for a hypothetical kinase inhibitor derived from the this compound scaffold.

References

Application Notes and Protocols for 5-(Pyrrolidin-1-yl)pyridin-2-amine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidinyl group and an amino group. While specific biological activity and detailed in vitro assay data for this particular molecule are not extensively documented in publicly available literature, its structural motifs—the aminopyridine and pyrrolidine moieties—are present in numerous biologically active compounds. Derivatives of 2-aminopyridine and pyrrolidine have been investigated for a range of therapeutic applications, including oncology, infectious diseases, and neuroscience.[1][2][3][4][5] This document provides hypothetical application notes and generalized protocols for in vitro assays based on the potential biological activities of structurally related compounds. These protocols are intended to serve as a starting point for researchers investigating the bioactivity of this compound.

Potential Applications

Based on the known activities of aminopyridine and pyrrolidine derivatives, this compound could be screened for the following potential in vitro applications:

  • Anticancer Activity: Many aminopyridine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[6]

  • Antimicrobial Activity: The pyridine scaffold is a common feature in compounds with antibacterial and antifungal properties.[1][2]

  • Central Nervous System (CNS) Activity: Pyrrolidine and aminopyridine derivatives are found in compounds targeting CNS receptors, such as serotonin (5-HT) receptors, and have been investigated for antidepressant and anticonvulsant properties.[7][8][9]

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound has been found in the literature, the following table is a template for how such data could be presented if generated through experimentation.

Assay TypeCell Line / TargetEndpointResult (e.g., IC50, MIC)
Antiproliferative Assaye.g., MCF-7, A549Cell ViabilityµM
Antimicrobial Assaye.g., S. aureus, E. coliGrowth Inhibitionµg/mL
Receptor Binding Assaye.g., 5-HT1A ReceptorLigand DisplacementKi (nM)

Experimental Protocols

The following are generalized protocols that can be adapted for the initial screening of this compound.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general procedure to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Workflow Diagram:

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: Viability Assessment seed Seed cells in 96-well plates incubate1 Incubate (24h) seed->incubate1 treat Add serial dilutions of compound incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: MTT Assay Workflow.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete growth medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antimicrobial Assay (Broth Microdilution)

This protocol provides a general method for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well plates

Workflow Diagram:

G prep_comp Prepare serial dilutions of compound in broth dispense Dispense compound dilutions and inoculum into 96-well plate prep_comp->dispense prep_inoc Prepare standardized bacterial inoculum prep_inoc->dispense incubate Incubate plate at 37°C for 18-24h dispense->incubate read_mic Visually inspect for turbidity to determine MIC incubate->read_mic

Caption: Broth Microdilution Workflow.

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in the broth medium directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Signaling Pathway Modulation

Given that aminopyridine derivatives can act as kinase inhibitors and pyrrolidine-containing molecules can interact with G-protein coupled receptors (GPCRs), a potential mechanism of action could involve the modulation of a signaling pathway. The diagram below illustrates a hypothetical pathway where the compound inhibits a kinase, leading to downstream effects on cell proliferation.

G compound This compound kinase Protein Kinase (e.g., Tyr Kinase) compound->kinase Inhibition receptor Growth Factor Receptor receptor->kinase Activation substrate Downstream Substrate kinase->substrate Phosphorylation tf Transcription Factor substrate->tf Activation proliferation Cell Proliferation tf->proliferation

Caption: Hypothetical Kinase Inhibition Pathway.

This pathway suggests that this compound could potentially inhibit a protein kinase, thereby blocking the signaling cascade that leads to cell proliferation. This could be investigated using in vitro kinase assays and western blotting to assess the phosphorylation status of downstream substrates.

Conclusion

The aminopyridine and pyrrolidine scaffolds are of significant interest in medicinal chemistry. While direct experimental data on this compound is limited, the provided protocols and hypothetical applications offer a framework for its initial in vitro characterization. Researchers are encouraged to adapt these general methods to their specific experimental needs to explore the potential bioactivity of this compound.

References

Application Notes and Protocols: 5-(Pyrrolidin-1-yl)pyridin-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry, combining the key features of a 2-aminopyridine and a pyrrolidine moiety. The 2-aminopyridine scaffold is a well-established pharmacophore, particularly recognized for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases. The pyrrolidine ring, a saturated heterocycle, can enhance aqueous solubility, improve physicochemical properties, and provide a three-dimensional vector for exploring chemical space, which is crucial for optimizing potency and selectivity.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors and agents targeting the central nervous system (CNS).

Applications in Medicinal Chemistry

The unique structural combination of this compound makes it an attractive starting material for the synthesis of a diverse range of therapeutic agents.

Kinase Inhibitors

The 2-aminopyridine portion of the molecule is a privileged scaffold for the development of kinase inhibitors. This motif can act as a bioisostere for the adenine base of ATP, forming key hydrogen bonds with the kinase hinge region. The pyrrolidine substituent at the 5-position can be strategically utilized to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and modulating selectivity. Derivatives of the closely related 2-amino-5-(pyrrolidin-1-yl)pyridine scaffold have been patented as inhibitors of Cyclin-Dependent Kinases (CDKs), highlighting their potential in cancer therapy.[3][4]

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them prime targets for oncology.[3][4]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication, implicated in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, crucial for tumor growth.

Central Nervous System (CNS) Agents

The pyrrolidine and pyridine rings are prevalent in many CNS-active compounds. The basic nitrogen of the pyrrolidine can be a key pharmacophoric feature, while the pyridine ring can participate in various receptor-ligand interactions. This building block is suitable for developing ligands for various CNS targets.

Potential CNS Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): Implicated in cognitive function, addiction, and neurodegenerative diseases.

  • Serotonin Receptors (e.g., 5-HT1A): Targets for antidepressants and anxiolytics.

  • Dopamine Receptors: Important in the treatment of psychosis and Parkinson's disease.

Quantitative Data on Related Structures

Compound ClassTarget KinaseIC50 / KiReference Compound/Scaffold
Pyrimidin-2-amine derivativePLK40.0067 µMAminopyrimidine core
Pyridine-urea derivativeVEGFR-23.93 µMPyridine-urea
Pyridine derivativeCDK20.24 µM2-chloronicotinonitrile derivative
Pyrrolidine derivativeCXCR479 nM(S)-pyrrolidine
Pyridone-aminal derivativeMNK17.0 nMPyridone-aminal
Pyridone-aminal derivativeMNK26.1 nMPyridone-aminal

Experimental Protocols

The following protocols provide general methodologies for the synthesis and biological evaluation of derivatives of this compound.

Synthesis Protocol 1: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-(pyrrolidin-1-yl)pyridin-2-amines

This protocol describes a common method for coupling the 2-amino group of the building block with an aryl halide.

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine this compound, aryl halide, palladium catalyst, ligand, and base in a dry flask. inert_atm Establish an inert atmosphere (N2 or Ar). reagents->inert_atm solvent Add degassed anhydrous solvent (e.g., toluene, dioxane). inert_atm->solvent reaction Heat the reaction mixture (e.g., 80-110 °C) and monitor by TLC or LC-MS. solvent->reaction workup Cool, dilute with an organic solvent, and filter. reaction->workup extraction Wash the organic layer with water and brine. workup->extraction purification Dry, concentrate, and purify by column chromatography. extraction->purification

Buchwald-Hartwig Amination Workflow

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.02-0.05 eq), the phosphine ligand (0.04-0.1 eq), and the base (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-5-(pyrrolidin-1-yl)pyridin-2-amine.

Biological Evaluation Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase.

Workflow Diagram:

Kinase_Assay_Workflow compound_prep Prepare serial dilutions of the test compound in DMSO. reaction_setup In a microplate, add the kinase, substrate, and test compound in reaction buffer. compound_prep->reaction_setup initiation Initiate the reaction by adding ATP. reaction_setup->initiation incubation Incubate at a controlled temperature (e.g., 30 °C). initiation->incubation termination Stop the reaction (e.g., with EDTA). incubation->termination detection Quantify kinase activity (e.g., luminescence, fluorescence). termination->detection analysis Calculate IC50 values. detection->analysis

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • Test compounds dissolved in DMSO

  • ATP

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a suitable microplate, add the kinase, the substrate, and the test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by the addition of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).

  • Measure the signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

Derivatives of this compound have the potential to modulate various signaling pathways implicated in cancer and CNS disorders.

CDK_Signaling_Pathway CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases DNA Synthesis DNA Synthesis E2F->DNA Synthesis promotes transcription for Inhibitor This compound Derivative (CDK4/6 Inhibitor) Inhibitor->CDK4/6 inhibits

CDK Signaling Pathway in Cell Cycle Progression

nAChR_Signaling_Pathway Nicotinic Acetylcholine Receptor Signaling Acetylcholine/\nNicotine Acetylcholine/ Nicotine nAChR nAChR Acetylcholine/\nNicotine->nAChR Ca2+ Influx Ca2+ Influx nAChR->Ca2+ Influx PKC PKC Ca2+ Influx->PKC MAPK/ERK\nPathway MAPK/ERK Pathway PKC->MAPK/ERK\nPathway CREB CREB MAPK/ERK\nPathway->CREB activates Gene Expression Gene Expression CREB->Gene Expression regulates Ligand This compound Derivative (nAChR Ligand) Ligand->nAChR modulates

Nicotinic Acetylcholine Receptor Signaling

Conclusion

This compound is a promising and versatile building block for the discovery of novel therapeutics. Its inherent structural features make it particularly suitable for the development of kinase inhibitors for oncology and for modulators of CNS targets. The synthetic accessibility and the potential for straightforward derivatization allow for the systematic exploration of structure-activity relationships, facilitating the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this valuable scaffold in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed protocol for the synthesis of 5-(pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in drug discovery, from 5-bromopyridin-2-amine and pyrrolidine. The pyridine moiety is a common scaffold in a vast array of pharmaceuticals, and the ability to efficiently introduce amino groups is crucial for developing new therapeutic agents.[4]

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4] The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[5]

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with pyrrolidine. These conditions are based on established methodologies for similar bromopyridine substrates.[5]

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 5-Bromopyridin-2-amine
Reagent Pyrrolidine
Palladium Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Xantphos
Base Cesium Carbonate (Cs₂CO₃)
Solvent Toluene
Temperature 100-110 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: Representative Quantitative Data

EntryReactant Ratio (Aryl Halide:Amine:Base)Catalyst Loading (mol%)Ligand Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
11 : 1.2 : 1.5241285>95
21 : 1.5 : 2.01.531092>98
31 : 1.2 : 1.52.551288>95

Experimental Protocols

Materials:

  • 5-Bromopyridin-2-amine

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or sealed reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealed reaction vial under an inert atmosphere, add 5-bromopyridin-2-amine (1.0 equiv), cesium carbonate (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and Xantphos (0.04 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the reaction vessel with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of pyrrolidine (1.2 equiv) via syringe.

  • Reaction: Seal the reaction vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Mandatory Visualizations

Buchwald_Hartwig_Amination_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Pd(II) Complex (L2Pd(Ar)X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Base Reductive_Elimination Reductive Elimination Amido_Complex_Formation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2 Product N-Aryl Amine (Ar-NR2) Start Aryl Halide (Ar-X) + Amine (R2NH)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Add solids (aryl halide, base, catalyst, ligand) - Inert atmosphere Start->Reaction_Setup Solvent_Reagent_Addition 2. Solvent and Reagent Addition: - Add anhydrous solvent - Add amine Reaction_Setup->Solvent_Reagent_Addition Reaction 3. Reaction: - Heat to 100-110 °C - Stir vigorously Solvent_Reagent_Addition->Reaction Monitoring 4. Monitoring: - TLC or LC-MS Reaction->Monitoring Workup 5. Work-up: - Cool to room temperature - Dilute and filter Monitoring->Workup Extraction 6. Extraction: - Wash with water and brine Workup->Extraction Drying_Concentration 7. Drying and Concentration: - Dry over Na2SO4 - Concentrate in vacuo Extraction->Drying_Concentration Purification 8. Purification: - Flash column chromatography Drying_Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of 5-(pyrrolidin-1-yl)pyridin-2-amine via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceutical agents. The ability to construct these crucial bonds from readily available aryl halides and amines with high functional group tolerance has significantly advanced the synthesis of complex molecules.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with pyrrolidine to synthesize 5-(pyrrolidin-1-yl)pyridin-2-amine, a valuable building block in the development of various biologically active compounds. The presence of the pyridine ring and the primary amino group on the substrate necessitates careful optimization of the reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination of 5-bromopyridin-2-amine with pyrrolidine involves the palladium-catalyzed coupling of the C-Br bond with the secondary amine. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridin-2-amine to form a Pd(II) complex.

  • Ligand Exchange/Coordination: Pyrrolidine coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated pyrrolidine to form a palladium-amido complex.

  • Reductive Elimination: The desired product, this compound, is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.

The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for the success of this transformation and can significantly influence the reaction rate, yield, and substrate scope.[1][2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Buchwald-Hartwig amination of bromopyridine substrates with amines, providing a foundation for the specific coupling of 5-bromopyridin-2-amine with pyrrolidine. These conditions are derived from established methodologies for similar substrates and should serve as a robust starting point for optimization.[2][3]

Table 1: General Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts can also be employed.
Ligand XPhos, RuPhos, (±)-BINAPThe choice of ligand is crucial and often substrate-dependent.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The strength and nature of the base can significantly affect the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80-110 °CMicrowave irradiation can also be used to shorten reaction times.[4]
Amine Equivalents 1.1 - 1.5A slight excess of the amine is typically used.
Catalyst Loading 1-5 mol%

Table 2: Specific Examples of Related Aminations

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-Bromopyridine-D4AnilinePd₂(dba)₃ / RuPhosNaOt-BuToluene10085BenchChem[3]
2-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ / X-PhosKOt-BuToluene100 (MW)92Tuba, et al.[4]
2-Amino-5-bromo-4-methylpyridineMorpholinePd(OAc)₂ / dppfNaOt-BuToluene10078BenchChem[2]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with pyrrolidine. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 5-bromopyridin-2-amine (1.0 equivalent)

  • Pyrrolidine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.5 equivalents)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add 5-bromopyridin-2-amine to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Microwave-Assisted Protocol

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • As listed in the general protocol.

  • Microwave reactor vials.

Procedure:

  • In a microwave reactor vial containing a magnetic stir bar, combine the palladium catalyst, phosphine ligand, base, and 5-bromopyridin-2-amine.

  • Add anhydrous toluene and pyrrolidine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in the general protocol.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Pd catalyst, ligand, and base to Schlenk tube prep2 Add 5-bromopyridin-2-amine prep1->prep2 prep3 Evacuate and backfill with inert gas prep2->prep3 prep4 Add anhydrous toluene prep3->prep4 prep5 Add pyrrolidine prep4->prep5 reaction Heat with stirring (80-110 °C) or Microwave irradiation prep5->reaction monitor Monitor progress (TLC, LC-MS) reaction->monitor workup1 Cool to room temperature monitor->workup1 Upon completion workup2 Quench with aq. NH4Cl workup1->workup2 workup3 Extract with organic solvent workup2->workup3 workup4 Wash with water and brine workup3->workup4 workup5 Dry, filter, and concentrate workup4->workup5 purify Column chromatography workup5->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle

Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)(Br)L_n pd0->pd_complex amine_coord [Ar-Pd(II)(HNR₂)(Br)L_n] pd_complex->amine_coord amido_complex [Ar-Pd(II)(NR₂)L_n] amine_coord->amido_complex amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product reagents Ar-Br (5-bromopyridin-2-amine) reagents->pd_complex Oxidative Addition amine HNR₂ (Pyrrolidine) amine->amine_coord Coordination base Base base->amido_complex Deprotonation base_h Base-H⁺ + Br⁻ base->base_h

References

Application Notes and Protocols for the Purification of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and drug discovery. Its synthesis can result in a crude product containing various impurities, such as unreacted starting materials, by-products, and residual solvents. Therefore, robust and efficient purification techniques are essential to obtain the compound at the high purity required for downstream applications, including biological screening and lead optimization.

This document provides detailed application notes and protocols for the purification of this compound using two common laboratory techniques: column chromatography and recrystallization. These methods are widely applicable and can be adapted to various scales of production. Additionally, protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) are included.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation. For this compound, which is a polar and basic compound, specific considerations are necessary to achieve effective separation.

  • Column Chromatography: This technique is highly effective for separating the target compound from impurities with different polarities. Due to the basic nature of the amine, which can lead to peak tailing on standard silica gel, modifications to the stationary or mobile phase are often required.

  • Recrystallization: This method is suitable for removing small amounts of impurities and can be a highly effective final purification step to obtain crystalline material of high purity. The key is the selection of an appropriate solvent or solvent system.

Data Presentation

The following tables summarize representative quantitative data for the purification of this compound based on the protocols described below. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Column Chromatography Purification Data

ParameterCrude ProductPurified Product
Purity (by HPLC) ~85%>98%
Recovery Yield -80-90%
Appearance Brownish solidOff-white to pale yellow solid

Table 2: Recrystallization Purification Data

ParameterCrude ProductPurified Product
Purity (by HPLC) ~95%>99.5%
Recovery Yield -70-85%
Appearance Off-white solidWhite crystalline solid

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using silica gel flash chromatography with a basic modifier in the eluent to improve separation and peak shape.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Hexanes, HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system or glass column and accessories

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system such as DCM:MeOH (e.g., 98:2, 95:5) with 0.5-1% TEA.

    • Visualize the spots under UV light (254 nm). The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Preparation:

    • Dry pack a flash chromatography column with silica gel.

    • Equilibrate the column by passing several column volumes of the initial elution solvent (e.g., Hexane:EtOAc 1:1 with 0.5% TEA or 100% DCM with 0.5% TEA) through the column.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the initial solvent system determined from TLC analysis.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of EtOAc in Hexanes or MeOH in DCM). A typical gradient could be from 1:1 Hexane:EtOAc to 100% EtOAc, or from 100% DCM to 95:5 DCM:MeOH, always containing 0.5% TEA.

    • Collect fractions based on the elution profile monitored by TLC or an in-line UV detector.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

G Workflow for Column Chromatography Purification cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis (DCM:MeOH + 0.5% TEA) ColumnPrep Column Preparation (Silica Gel, Equilibration) TLC->ColumnPrep SampleLoad Sample Loading (Wet or Dry Loading) ColumnPrep->SampleLoad Elution Gradient Elution (e.g., Hexane:EtOAc + 0.5% TEA) SampleLoad->Elution FractionCollection Fraction Collection Elution->FractionCollection FractionAnalysis Fraction Analysis (TLC) FractionCollection->FractionAnalysis Combine Combine Pure Fractions FractionAnalysis->Combine Evaporation Solvent Evaporation Combine->Evaporation PureProduct Purified Product Evaporation->PureProduct

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying material that is already of moderate purity (~95%) to obtain a highly pure crystalline product. A mixed solvent system is often effective for aminopyridines.

Materials:

  • Partially purified this compound

  • Ethanol (EtOH), reagent grade

  • Water (H₂O), distilled or deionized

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Erlenmeyer flasks

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble, with the two solvents being miscible. For this compound, solvent systems like Ethanol/Water or Ethyl Acetate/Hexanes are promising.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., Ethanol or Ethyl Acetate) and heat the mixture with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • If using a solvent pair, slowly add the "bad" solvent (e.g., Water or Hexanes) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals.

  • Crystal Formation and Isolation:

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the "bad" solvent.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

G Workflow for Recrystallization Purification cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Product in Minimum Hot 'Good' Solvent (e.g., Ethanol) AddAntiSolvent Add 'Bad' Solvent (Anti-solvent) (e.g., Water) until Turbid Dissolve->AddAntiSolvent Cooling Slow Cooling to Room Temperature AddAntiSolvent->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash Crystals with Cold Solvent Filtration->Washing Drying Dry Crystals Under Vacuum Washing->Drying CrystallineProduct Pure Crystalline Product Drying->CrystallineProduct

Caption: Workflow for Recrystallization Purification.

Protocol 3: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Purified this compound sample

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA or FA in Water

  • Mobile Phase B: 0.1% TFA or FA in Acetonitrile

  • Gradient: A typical gradient would be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

G Logical Flow for Purity Assessment cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PrepareSample Dissolve Sample (0.5-1.0 mg/mL) FilterSample Filter Sample (0.45 µm) PrepareSample->FilterSample Inject Inject Sample FilterSample->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject RunMethod Run Gradient Method Inject->RunMethod Integrate Integrate Peaks RunMethod->Integrate CalculatePurity Calculate % Purity Integrate->CalculatePurity PurityResult Purity Assessment CalculatePurity->PurityResult

Caption: Logical Flow for Purity Assessment.

Conclusion

The protocols outlined in these application notes provide robust and adaptable methods for the purification of this compound. The choice between column chromatography and recrystallization will depend on the specific requirements of the research or development project. For initial purification of crude material, flash column chromatography with a basic modifier is highly effective. For achieving high purity crystalline material from a partially purified product, recrystallization is the preferred method. The provided HPLC method allows for accurate assessment of the purity of the final compound. By following these detailed protocols, researchers, scientists, and drug development professionals can consistently obtain high-purity this compound for their studies.

Application Note: A Scalable and Efficient Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine via Palladium-Catalyzed Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Pyrrolidin-1-yl)pyridin-2-amine is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting diverse biological pathways, making it a valuable intermediate for drug discovery and development. The growing demand for this compound necessitates a robust and scalable synthetic process that is both efficient and economically viable for industrial production. This application note describes a detailed and optimized protocol for the multigram to kilogram scale-up synthesis of this compound using the Buchwald-Hartwig amination reaction.[1] This palladium-catalyzed cross-coupling method offers a reliable and versatile approach for the formation of the crucial carbon-nitrogen bond between the pyridine core and the pyrrolidine moiety.[1][2]

Synthetic Approach

The selected synthetic strategy involves the palladium-catalyzed cross-coupling of 2-amino-5-bromopyridine with pyrrolidine. This approach is advantageous for scale-up due to the commercial availability of the starting materials, the high efficiency of the Buchwald-Hartwig amination, and the relatively mild reaction conditions.[3][4] The use of a highly active palladium pre-catalyst with a sterically hindered biarylphosphine ligand ensures high conversion rates and minimizes side product formation, which is crucial for simplifying downstream processing and purification on a large scale.[5]

Experimental Protocols

Materials and Equipment:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • [Pd(dba)₂] (Palladium(0)-dibenzylideneacetone complex) (0.01 eq)

  • (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.015 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Glass-lined reactor with overhead stirring, temperature control, and nitrogen inlet/outlet

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere glovebox or Schlenk line techniques

Safety Precautions:

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are precious metals and should be handled with care to minimize waste.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.[3]

  • Pyrrolidine is a volatile and flammable liquid.

Scale-Up Synthesis Procedure (1 kg Scale):

  • Reactor Setup: Under a nitrogen atmosphere, charge a 20 L glass-lined reactor with 2-amino-5-bromopyridine (1.00 kg, 5.78 mol), sodium tert-butoxide (0.77 kg, 8.09 mol), [Pd(dba)₂] (55.4 g, 0.0578 mol), and (±)-BINAP (54.0 g, 0.0867 mol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 L) to the reactor. Begin stirring the mixture. Add pyrrolidine (0.49 kg, 6.94 mol) to the reactor via a dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (5 L). Stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 3 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 3 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (0.5 kg), filter, and wash the solid with ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

  • Drying: Dry the purified product under vacuum at 40 °C to a constant weight.

Data Presentation

ParameterValue
Starting Material 2-Amino-5-bromopyridine
Scale 1.00 kg (5.78 mol)
Reagents Pyrrolidine (1.2 eq)
Sodium tert-butoxide (1.4 eq)
Catalyst System [Pd(dba)₂] (1 mol%)
(±)-BINAP (1.5 mol%)
Solvent Anhydrous Toluene (10 L)
Reaction Temperature 100 °C
Reaction Time 12-18 hours
Expected Yield 75-85%
Purity (by HPLC) >98%

Visualizations

Diagram 1: Synthetic Workflow for this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Downstream Processing cluster_end Final Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Amino-5-bromopyridine->Buchwald-Hartwig Amination Pyrrolidine Pyrrolidine Pyrrolidine->Buchwald-Hartwig Amination Work-up Work-up Buchwald-Hartwig Amination->Work-up [Pd(dba)₂], (±)-BINAP NaOtBu, Toluene, 100°C Extraction Extraction Work-up->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for the scale-up synthesis of the target compound.

Diagram 2: Key Parameters Influencing the Buchwald-Hartwig Amination

G cluster_params Key Reaction Parameters cluster_catalyst Catalyst Components Yield & Purity Yield & Purity Catalyst System Catalyst System Catalyst System->Yield & Purity Pd Pre-catalyst Pd Pre-catalyst Catalyst System->Pd Pre-catalyst Ligand Ligand Catalyst System->Ligand Base Base Base->Yield & Purity Solvent Solvent Solvent->Yield & Purity Temperature Temperature Temperature->Yield & Purity

Caption: Logical relationship of key parameters affecting reaction outcome.

References

Application Notes and Protocols for Pyridine and Pyrrolidine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information was found for the direct applications of 5-(Pyrrolidin-1-yl)pyridin-2-amine in cancer research. The following application notes and protocols are based on research conducted on structurally related pyridine and pyrrolidine derivatives and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction

Pyridine and pyrrolidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Derivatives of these heterocyclic compounds have been extensively investigated for their ability to modulate key biological pathways implicated in cancer progression.[2][4] This document provides an overview of the applications of various pyridine and pyrrolidine derivatives in cancer research, including their mechanisms of action, quantitative data from preclinical studies, and generalized experimental protocols.

Key Applications in Cancer Research

Pyridine and pyrrolidine derivatives have demonstrated a broad spectrum of anticancer activities, including:

  • Inhibition of Protein Kinases: Many derivatives act as potent inhibitors of various protein kinases that are crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Hematopoietic Progenitor Kinase 1 (HPK1), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[1][5][6][7]

  • Induction of Apoptosis: Several compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the modulation of the p53 and JNK signaling pathways.[8]

  • Cell Cycle Arrest: Certain derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8]

  • Modulation of Nuclear Receptors: Some derivatives interact with nuclear receptors like Nur77, which can have dual roles in promoting or suppressing cancer depending on its cellular location.[9][10]

  • Tubulin Polymerization Inhibition: A number of pyridine-containing compounds have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated anticancer strategy.[11]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activities of various pyridine and pyrrolidine derivatives from the literature.

Table 1: In Vitro Activity of Pyridine-Urea Derivatives [1]

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
8e MCF-7 (Breast Cancer)0.22Doxorubicin1.93
Sorafenib4.50
8n MCF-7 (Breast Cancer)1.88Doxorubicin1.93
Sorafenib4.50
8b VEGFR-2 Inhibition5.0 ± 1.91--
8e VEGFR-2 Inhibition3.93 ± 0.73--

Table 2: In Vitro Activity of Pyrrolidine-Carboxamide Derivatives [6]

CompoundTargetIC50 (nM)Reference CompoundReference IC50 (nM)
7g EGFR Inhibition-Erlotinib80
7e EGFR Inhibition87Erlotinib80
7k EGFR Inhibition-Erlotinib80
7n EGFR Inhibition-Erlotinib80
7o EGFR Inhibition107Erlotinib80
7g CDK2 Inhibition-Dinaciclib20
7e CDK2 Inhibition15Dinaciclib20
7k CDK2 Inhibition-Dinaciclib20
7n CDK2 Inhibition-Dinaciclib20
7o CDK2 Inhibition31Dinaciclib20

Table 3: In Vitro Cytotoxicity of Polysubstituted Pyrrolidines [12]

CompoundCancer Cell LineIC50 (µM)
3h HCT116, HL60, etc.2.9 - 16
3k HCT116, HL60, etc.2.9 - 16

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyridine and pyrrolidine derivatives are often mediated through their interaction with specific signaling pathways.

ATR-Chk1 Signaling Pathway in DNA Damage Response

The ATR-Chk1 pathway is a critical component of the DNA damage response (DDR) and cell cycle checkpoints.[13][14] Inhibition of Chk1 can sensitize cancer cells to DNA damaging agents.

ATR_Chk1_Pathway DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates / activates CDC25 CDC25 Phosphatases Chk1->CDC25 phosphorylates / inhibits CDKs Cyclin-Dependent Kinases (CDKs) CDC25->CDKs activates CellCycleArrest Cell Cycle Arrest (S, G2/M) CDKs->CellCycleArrest promotes progression (inhibited)

ATR-Chk1 signaling pathway in response to DNA damage.
HPK1 Signaling Pathway in T-Cell Regulation

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[7][15] Inhibition of HPK1 can enhance anti-tumor immunity.

HPK1_Pathway TCR T-Cell Receptor (TCR) Engagement HPK1 HPK1 TCR->HPK1 activates Downstream_Signaling Downstream Signaling (e.g., SLP-76, PLCγ1) HPK1->Downstream_Signaling phosphorylates / negatively regulates T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation promotes HPK1_Inhibitor Pyridine Derivative (HPK1 Inhibitor) HPK1_Inhibitor->HPK1 inhibits

HPK1's role in negative regulation of T-cell activation.
Nur77-Mediated Apoptosis Pathway

Nur77 is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to induce apoptosis by interacting with Bcl-2.[9][10]

Nur77_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Pyridine Derivative) Nur77_Nucleus Nur77 (Nucleus) Apoptotic_Stimulus->Nur77_Nucleus induces translocation Nur77_Mitochondria Nur77 (Mitochondria) Nur77_Nucleus->Nur77_Mitochondria Bcl2 Bcl-2 Nur77_Mitochondria->Bcl2 binds & converts to pro-apoptotic Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c promotes Apoptosis Apoptosis Cytochrome_c->Apoptosis triggers

Nur77-mediated mitochondrial apoptosis pathway.

Experimental Protocols

The following are generalized protocols for key experiments commonly used to evaluate the anticancer potential of pyridine and pyrrolidine derivatives. Researchers should optimize these protocols for their specific compounds and cell lines.

General Workflow for In Vitro Evaluation

Experimental_Workflow Start Compound Synthesis & Characterization Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_Assay If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry) Mechanism_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Mechanism_Assay->Western_Blot End Data Analysis & Interpretation Apoptosis_Assay->End Cell_Cycle_Assay->End Western_Blot->End

References

Application Notes and Protocols for the Exploration of 5-(Pyrrolidin-1-yl)pyridin-2-amine in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific research on the direct application of 5-(Pyrrolidin-1-yl)pyridin-2-amine in neurological drug discovery is not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore based on the well-established roles of its core structural motifs—the pyrrolidine ring and the 2-aminopyridine scaffold —in the development of neurologically active agents. This document aims to provide a foundational guide for researchers interested in investigating the potential of this and similar compounds.

Introduction: Rationale for Investigation

The compound this compound incorporates two key pharmacophores with known significance in central nervous system (CNS) drug discovery.

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a prevalent feature in numerous FDA-approved drugs and natural alkaloids with CNS activity.[1][2] Its three-dimensional structure allows for a thorough exploration of pharmacophore space, which can lead to enhanced binding affinity and selectivity for neurological targets.[1][3] Derivatives of the pyrrolidine scaffold have been investigated for a range of neurological conditions, including epilepsy and neurodegenerative diseases.[1]

  • The 2-Aminopyridine Scaffold: This structural motif is a cornerstone in medicinal chemistry for its ability to act as a versatile precursor in the synthesis of various heterocyclic compounds.[3] Derivatives of 2-aminopyridine have shown a wide array of biological activities and have been successfully developed as modulators of key neurological targets.[4]

Given the established roles of these individual moieties, this compound presents itself as a novel scaffold for the discovery of new drugs targeting neurological disorders.

Potential Neurological Targets and Applications

Based on the activities of structurally related compounds, this compound could be hypothesized to modulate several key neurological pathways. The following table summarizes the activities of related compounds, providing a basis for initial screening hypotheses.

Structural Motif Compound Class/Example Neurological Target Potential Therapeutic Application Reported Potency (IC50/Ki)
Pyrrolidine Pyrrolidine-2,5-dione derivativesVoltage-gated sodium and calcium channels[1]Epilepsy[1]ED50 values in the range of 80-109 mg/kg in mouse models[1]
Pyrrolidine Kainic Acid (a pyrrolidine dicarboxylate)Glutamate receptorsPharmacological probe for neuroexcitatory pathways[2]N/A
Pyrrolidine & Pyridine Nicotine, NornicotineNicotinic Acetylcholine Receptors (nAChRs), particularly α4β2 and α7 subtypes[5]Alzheimer's disease, Parkinson's disease, depression[5]Nicotine: Ki = 0.0056 µM (α4β2); (-)-Anabasine: Ki = 0.39 µM (α7)[5]
2-Aminopyridine 2-Aminopyridine derivativesNeuronal Nitric Oxide Synthase (nNOS)[4]Neurodegenerative disorders[4]Ki values in the range of 46-48 nM for human nNOS[4]
Aminopyridine-Pyrrolidine 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivativesMelanin-Concentrating Hormone Receptor-1 (MCH-R1)[6]Obesity, potentially related neurological conditionsKi = 2.3 nM[6]
Pyridinone PerampanelAMPA Receptor (non-competitive antagonist)[7]Epilepsy[7]IC50 = 60 nM[7]

Experimental Protocols

The following are generalized protocols for the initial characterization and screening of this compound for potential neurological activity.

Protocol 1: In Vitro Receptor Binding Assay (Example: Nicotinic Acetylcholine Receptors)

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific nAChR subtype.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Epibatidine (for α4β2 nAChRs) or [³H]-Methyllycaconitine (for α7 nAChRs)

  • Membrane Preparation: Cell membranes expressing the desired human nAChR subtype

  • Binding Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

  • Wash Buffer: Cold PBS

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well filter plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • For non-specific binding control wells, add a high concentration of a known unlabeled ligand (e.g., nicotine).

  • Incubate the plate at room temperature for 2-3 hours with gentle shaking.

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Protocol 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the test compound on nNOS.

Materials:

  • Test Compound: this compound

  • Recombinant human nNOS enzyme

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calcium/Calmodulin

  • Griess Reagent (for nitrite detection)

  • Assay Buffer: e.g., HEPES buffer, pH 7.4

Procedure:

  • Prepare various concentrations of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, nNOS enzyme, calcium/calmodulin, and the test compound.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding L-Arginine and NADPH.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a suitable reagent (e.g., a zinc acetate solution).

  • Add the Griess Reagent to each well to quantify the amount of nitrite (a stable product of NO) produced.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway Modulation

The following diagram illustrates a simplified signaling pathway of a nicotinic acetylcholine receptor, a potential target for compounds containing both pyridine and pyrrolidine rings.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Ligand Acetylcholine or Test Compound Ligand->nAChR Binds PKC PKC Activation Ca_Influx->PKC MAPK MAPK Pathway PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression

Figure 1: Simplified nAChR signaling pathway.
General Experimental Workflow for Neurological Drug Discovery

This diagram outlines a typical workflow for the initial stages of discovering and characterizing a novel compound with potential neurological activity.

Drug_Discovery_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Binding & Enzyme Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening In_Vitro_ADMET In Vitro ADMET (Permeability, Metabolism) Lead_Optimization->In_Vitro_ADMET In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal Models of Neurological Disease) In_Vitro_ADMET->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Figure 2: General workflow for neurological drug discovery.

Conclusion

While direct evidence for the neurological applications of this compound is currently lacking, its structural components are well-represented in established and investigational CNS-active compounds. The provided rationale, data on related compounds, and generalized protocols offer a strategic starting point for the systematic evaluation of its potential in neurological drug discovery. Initial screening should focus on targets where both the pyrrolidine and 2-aminopyridine scaffolds have shown promise, such as nAChRs, nNOS, and various ion channels.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 5-(pyrrolidin-1-yl)pyridin-2-amine. The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction for the synthesis of this compound is resulting in a low yield. What are the common causes?

A1: Low yields in this specific synthesis are typically traced back to a few critical areas:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently, or the catalyst may have decomposed. This can be due to poor quality reagents or exposure to oxygen.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all interconnected and crucial for success.[3] The presence of an amino group on the pyridine substrate requires careful optimization to achieve high yields.[4]

  • Poor Reagent Quality: Impurities in the starting materials (e.g., 2-amino-5-bromopyridine), solvent, or base (especially water) can significantly hinder the reaction.

  • Side Reactions: Competing reactions, such as hydrodehalogenation of the starting material or β-hydride elimination, can consume reactants and reduce the yield of the desired product.[1]

Q2: I am observing a significant amount of my starting material (e.g., 2-amino-5-bromopyridine) remaining after the reaction. How can I improve the conversion rate?

A2: Incomplete conversion is a common problem. Consider the following adjustments:

  • Increase Reaction Temperature: The Buchwald-Hartwig amination often requires elevated temperatures (typically 80-110 °C) to drive the reaction to completion.[4][5]

  • Extend Reaction Time: Monitor the reaction's progress using TLC or LC-MS and allow it to run until the starting material is consumed.

  • Check Catalyst Loading: While higher catalyst loading can sometimes help, it's often more effective to optimize other parameters first. Ensure your current catalyst and ligand are active.

  • Evaluate Base Strength and Solubility: A strong, non-nucleophilic base is essential for catalyst turnover.[5] Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fully dissolved; poor solubility can stall the reaction. Using a different base like LHMDS can sometimes improve results, especially if your substrate has other sensitive functional groups.[6]

Q3: My purification is complicated by the presence of multiple byproducts. What are these side reactions and how can I minimize them?

A3: The primary side reaction of concern is the reduction of the aryl halide starting material (hydrodehalogenation). This occurs when an intermediate palladium-hydride species reductively eliminates to remove the halogen from the starting pyridine.

  • Minimize Water: Ensure all reagents and the solvent are anhydrous. Water can react with the base and influence the formation of palladium-hydride species.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are designed to promote the desired reductive elimination of the C-N bond over side reactions.[1] Ligands like XPhos or RuPhos have been found to be effective in similar aminations.[7]

  • Use a Sealed Tube: Since pyrrolidine is a volatile amine, conducting the reaction in a sealed tube is recommended to prevent its evaporation, ensuring the correct stoichiometry is maintained throughout the heating process.[5][8]

Q4: How critical are the choices of palladium source, ligand, and base for this reaction?

A4: These choices are paramount for a successful reaction. There is no single universal system, and the optimal combination depends on the specific substrates.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. They are reduced in situ to the active Pd(0) species.

  • Ligand: The ligand stabilizes the palladium catalyst, influences its reactivity, and promotes the key steps of the catalytic cycle. For aminopyridine substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos) are often superior to simpler ones like PPh₃.[1][9]

  • Base: The base's role is to deprotonate the amine, allowing it to coordinate with the palladium center. Strong, sterically hindered bases like NaOt-Bu or K₃PO₄ are typically used. The choice of base can be critical; NaOt-Bu often leads to higher reaction rates but is incompatible with some functional groups.[6]

Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst (oxygen exposure), insufficient temperature, poor base solubility.Degas solvent thoroughly; use fresh, high-purity reagents. Increase temperature in 10 °C increments. Use a more soluble base or a solvent that better dissolves it (e.g., dioxane, toluene).
Hydrodehalogenation Presence of water, non-optimal ligand.Use anhydrous solvents and reagents. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Dark/Tarry Reaction Catalyst decomposition at high temperatures, reaction run for too long.Lower the reaction temperature. Monitor by TLC/LC-MS and stop the reaction upon completion of conversion.
Inconsistent Results Variable reagent quality, atmospheric leaks.Use reagents from a reliable source. Ensure the reaction vessel is properly sealed and maintained under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols

Representative Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline for the synthesis of this compound from 2-amino-5-bromopyridine. Optimization may be required.

Materials:

  • 2-amino-5-bromopyridine

  • Pyrrolidine (volatile)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (or similar bulky phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • Setup: To a flame-dried Schlenk tube or sealed reaction vial, add Pd(OAc)₂ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and NaOt-Bu (e.g., 1.4 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[4]

  • Add Reagents: Under the inert atmosphere, add 2-amino-5-bromopyridine (1.0 equivalent) and anhydrous toluene.

  • Add Amine: Add pyrrolidine (1.2 equivalents) via syringe.

  • Reaction: Tightly seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product, this compound.

Visual Guides

Catalytic Cycle and Troubleshooting Workflows

The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex L-Pd(II)-(Ar)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination + HNR₂ pd_amine_complex L-Pd(II)-(Ar)-N(H)R₂⁺ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)-(Ar)-NR₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield of Product check_conversion Check Conversion (TLC / LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High Starting Material complete Complete Conversion, Low Isolated Yield check_conversion->complete Low Starting Material sol1 Increase Temperature or Reaction Time incomplete->sol1 sol2 Check Reagent Quality (Anhydrous Conditions) incomplete->sol2 sol3 Optimize Base/Ligand (Solubility & Strength) incomplete->sol3 sol4 Review Work-up (pH, Emulsions) complete->sol4 sol5 Optimize Purification (Column Chromatography) complete->sol5 sol6 Check for Side Products (e.g., Hydrodehalogenation) complete->sol6

Caption: A decision tree for troubleshooting low reaction yields.

Parameter_Interrelationships Yield Reaction Yield Catalyst Catalyst System (Pd Source + Ligand) Catalyst->Yield Controls Rate & Selectivity Base Base (Strength, Solubility) Catalyst->Base Choice is linked Temp Temperature Catalyst->Temp Stability Base->Yield Enables Catalyst Turnover Solvent Solvent (Polarity, BP) Solvent->Yield Affects Solubility & Reactivity Solvent->Base Solubility Temp->Yield Affects Rate & Stability Temp->Solvent Boiling Point

Caption: Interrelationships of key reaction parameters.

References

Technical Support Center: Optimization of Reaction Conditions for 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine. This guide focuses on optimizing reaction conditions, troubleshooting common experimental issues, and providing detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (typically 5-bromo- or 5-chloropyridin-2-amine) and pyrrolidine.[1] Another potential, though often less efficient, method is nucleophilic aromatic substitution (SNAr), which typically requires harsh reaction conditions.

Q2: Why are cross-coupling reactions with 2-aminopyridine substrates challenging?

The primary challenge stems from the pyridine nitrogen and the amino group, which can act as ligands and coordinate with the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, a phenomenon often referred to as catalyst poisoning, which can halt or slow down the catalytic cycle.[2][3] The electron-donating nature of the amino group can also affect the reactivity of the aryl halide.[4]

Q3: What are the critical parameters to consider when optimizing the Buchwald-Hartwig amination for this synthesis?

Successful optimization hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The choice of a bulky, electron-rich phosphine ligand is often crucial to prevent catalyst deactivation and promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[3]

Q4: What are common side reactions observed during the synthesis of this compound?

Common side reactions include hydrodehalogenation of the starting aryl halide, where the halogen is replaced by a hydrogen atom, and the formation of homocoupling products.[2] In some cases, catalyst decomposition can lead to the formation of palladium black, which is inactive.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Catalyst Deactivation/Poisoning: The pyridine nitrogen of the substrate or product is coordinating to the palladium center, inhibiting the catalytic cycle.[2][3]

  • Inefficient Oxidative Addition: The C-X (X = Br, Cl) bond of the 5-halopyridin-2-amine is not being effectively activated by the palladium catalyst.[3]

  • Poor Quality Reagents: Impurities in the starting materials, solvent, or base can interfere with the reaction.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation)

Possible Causes:

  • Presence of Water or Protic Impurities: These can lead to protodeboronation in Suzuki couplings if boronic acids are used, or protonolysis of key intermediates.

  • High Reaction Temperature: Elevated temperatures can sometimes favor decomposition pathways and side reactions.[3]

  • Incorrect Base: The choice of base can influence the prevalence of side reactions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use of a glovebox or Schlenk line techniques is recommended.

  • Optimize Temperature: Cautiously lower the reaction temperature to see if it disfavors the side product formation while maintaining an acceptable reaction rate.

  • Base Screening: Evaluate different bases. For instance, weaker bases like K₃PO₄ or Cs₂CO₃ might be less prone to inducing certain side reactions compared to strong alkoxides.[3]

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of amination reactions for substrates similar to 5-halopyridin-2-amine.

Table 1: Effect of Ligand and Base on the Amination of 3-bromo-2-aminopyridine with a Secondary Amine *

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)Dioxane1001895
2Pd₂(dba)₃ (2)XPhos (4)LiHMDS (2.5)Dioxane1001889
3Pd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.5)Dioxane1001892
4Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.5)Dioxane10018<10
5Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane10018No Reaction

*Data adapted from a study on a similar substrate and is intended to be representative.[2]

Table 2: Optimization of Reaction Parameters for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine *

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene110High
Pd(OAc)₂BINAPNaOtBuToluene100Moderate
PdCl₂(dppf)-K₂CO₃DMF120Low

*This table provides a qualitative summary of conditions for a related substrate.[5]

Experimental Protocols

General Protocol for the Buchd-Hartwig Amination of 5-bromopyridin-2-amine

This protocol is a starting point and may require optimization for specific applications.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add 5-bromopyridin-2-amine, Pd catalyst, ligand, and base to a dry Schlenk tube. Inert Evacuate and backfill with an inert gas (e.g., Argon). Reagents->Inert Solvent Add anhydrous, degassed solvent and pyrrolidine. Inert->Solvent Heat Heat the reaction mixture with vigorous stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Quench Quench the reaction. Cool->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 2.5 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., dioxane) via syringe, followed by the addition of pyrrolidine (1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl [Ar-Pd(II)-X]L_n OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']L_n Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)-NR'R'']L_n Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the reaction of 5-bromopyridin-2-amine with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials and reagents are:

  • Aryl Halide: 5-bromopyridin-2-amine

  • Amine: Pyrrolidine

  • Catalyst: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

  • Ligand: A phosphine ligand, for example, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

  • Base: A non-nucleophilic base is typically used, with sodium tert-butoxide (NaOtBu) being a common choice.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are commonly employed.

Q3: What are the potential side products in this synthesis?

Several side products can form during the synthesis of this compound. Identifying these is crucial for optimizing the reaction and purification processes. Common side products include:

  • 2-Aminopyridine (Hydrodehalogenation Product): This results from the replacement of the bromine atom on the starting material with a hydrogen atom.

  • N²-aryl-5-(pyrrolidin-1-yl)pyridin-2-amine (Double Arylation Product): The 2-amino group of the product can undergo a second N-arylation reaction with the starting material, 5-bromopyridin-2-amine.

  • Dimerized Byproducts: Under certain conditions, the starting material may dimerize.

  • Imine Formation: A potential side reaction in Buchwald-Hartwig aminations involves the β-hydride elimination from the palladium-amide intermediate, leading to an imine and the hydrodehalogenated arene.[1]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of Desired Product 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use freshly opened or properly stored catalyst and ligands.
2. Inappropriate Ligand or Base: The choice of ligand and base is critical for efficient catalysis.- Screen different phosphine ligands (e.g., BINAP, Xantphos, or other biarylphosphine ligands).- Optimize the base. While NaOtBu is common, other bases like Cs₂CO₃ or K₃PO₄ can be tested, especially if the starting materials are base-sensitive.
3. Sub-optimal Reaction Temperature: The reaction may not be proceeding to completion.- Gradually increase the reaction temperature. Buchwald-Hartwig reactions are often run at elevated temperatures (80-110 °C).
High Levels of 2-Aminopyridine (Hydrodehalogenation) 1. Catalyst System: Some palladium-ligand combinations are more prone to promoting hydrodehalogenation.- Switch to a different phosphine ligand. Bulky, electron-rich ligands often suppress this side reaction.- Ensure the complete formation of the active Pd-ligand complex before adding the reactants.
2. Reaction Conditions: High temperatures for prolonged periods can sometimes favor this pathway.- Attempt the reaction at a lower temperature for a longer duration.
Formation of Double Arylation Product 1. Stoichiometry: An excess of the 5-bromopyridin-2-amine or prolonged reaction times can lead to the arylation of the product's 2-amino group.- Use a slight excess of pyrrolidine (e.g., 1.1 to 1.2 equivalents).- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Difficulty in Product Purification 1. Co-elution of Impurities: Side products may have similar polarities to the desired product.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step.
2. Residual Palladium: The final product may be contaminated with the palladium catalyst.- Pass the crude product through a pad of celite or silica gel before concentration.- Consider using a palladium scavenger.

Experimental Protocols

Key Experiment: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and reagent purity.

Materials:

  • 5-bromopyridin-2-amine

  • Pyrrolidine

  • Pd₂(dba)₃

  • (±)-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 5-bromopyridin-2-amine (1.0 eq), (±)-BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd₂(dba)₃ (0.015 eq) to the flask under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add pyrrolidine (1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

To aid in understanding the reaction, the following diagrams illustrate the key processes.

Reaction_Pathway Start 5-bromopyridin-2-amine + Pyrrolidine Catalyst Pd Catalyst Ligand, Base Start->Catalyst Buchwald-Hartwig Amination Product This compound Catalyst->Product Main Reaction Side_Product 2-Aminopyridine (Hydrodehalogenation) Catalyst->Side_Product Side Reaction

Caption: Main reaction pathway and a common side reaction.

Troubleshooting_Workflow Problem Low Yield or Impure Product Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Problem->Check_Inert Check_Reagents Check Reagent Quality & Stoichiometry Problem->Check_Reagents Optimize_Catalyst Optimize Catalyst, Ligand, & Base Problem->Optimize_Catalyst Optimize_Temp Optimize Reaction Temperature & Time Problem->Optimize_Temp Purification Refine Purification Strategy Check_Inert->Purification Check_Reagents->Purification Optimize_Catalyst->Purification Optimize_Temp->Purification Success Improved Yield & Purity Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(Pyrrolidin-1-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide troubleshooting strategies for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and how does it impact purification?

A1: The most common synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a 2-amino-5-halopyridine (e.g., 2-amino-5-bromopyridine) with pyrrolidine.

  • Alternative Route: A nucleophilic aromatic substitution of a 5-halo-2-nitropyridine with pyrrolidine, followed by the reduction of the nitro group to an amine.

The choice of route significantly influences the impurity profile. The direct substitution on 2-amino-5-halopyridine may lead to side products from reaction at the amino group, while the nitro-reduction route can result in incomplete reduction or the formation of azo-dimer impurities. Understanding the synthetic pathway is crucial for anticipating and addressing specific purification challenges.

Q2: What are the most common impurities encountered during the purification of this compound?

A2: Common impurities can include:

  • Unreacted Starting Materials: 2-amino-5-halopyridine or 2-nitro-5-(pyrrolidin-1-yl)pyridine.

  • Positional Isomers: If the starting pyridine is not selectively functionalized.

  • Over-alkylation Products: Reaction of pyrrolidine at the 2-amino group.

  • Azo-Dimer Impurities: Formed during the reduction of the nitro-intermediate, especially if the reduction is incomplete.

  • Residual Solvents and Reagents: From the reaction and work-up steps.

Q3: What are the recommended analytical techniques to assess the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. Mixed-mode or hydrogen-bonding columns can be particularly effective for separating polar aminopyridine isomers and related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

Troubleshooting Guides

Column Chromatography Purification

Issue: Poor separation of the desired product from impurities.

Potential Cause Troubleshooting Strategy
Inappropriate Stationary Phase Aminopyridines are basic and can interact strongly with acidic silica gel, leading to tailing and poor separation. Consider using neutral or basic alumina, or a deactivated silica gel.
Incorrect Solvent System A standard ethyl acetate/hexane system may not provide sufficient resolution. Try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing and improve separation of basic compounds.
Co-eluting Impurities If impurities have similar polarity to the product, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity.
Product Streaking/Tailing This is often due to the basic nature of the amine. Adding a small amount of triethylamine or ammonia to the mobile phase can help to obtain sharper peaks.

Issue: Product is not eluting from the column.

Potential Cause Troubleshooting Strategy
Strong Adsorption to Silica Gel The basic amine functionality can bind irreversibly to acidic sites on the silica. Switch to a less acidic stationary phase like alumina or use a mobile phase containing a basic additive.
Low Solubility in Eluent The product may be precipitating on the column. Increase the polarity of the eluent. A solvent system of dichloromethane/methanol is often effective for polar amines.
Recrystallization Purification

Issue: Difficulty in finding a suitable recrystallization solvent.

Potential Cause Troubleshooting Strategy
High Solubility in Common Solvents The compound may be too soluble in many organic solvents for effective recrystallization. Try a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common systems for aminopyridines include hexane/acetone, hexane/ethyl acetate, or toluene.
Oiling Out Instead of Crystallizing This occurs when the compound is highly soluble in the hot solvent and separates as a liquid upon cooling. Try using a more non-polar solvent system, or a solvent pair where the compound has lower solubility. Seeding with a small crystal of the pure compound can also induce crystallization.
Compound is an Amorphous Solid Some amine compounds are difficult to crystallize. Conversion to a salt (e.g., hydrochloride) can often improve crystallinity. The free base can be regenerated after purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on the likely synthesis of the target molecule by analogy to similar compounds.

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), add pyrrolidine (1.5-2.0 eq) and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture at 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane, or by recrystallization.

Protocol 2: HPLC Purity Analysis
  • Column: A mixed-mode column (e.g., C18 with an ion-exchange stationary phase) or a column designed for hydrogen-bonding interactions.

  • Mobile Phase: A gradient of acetonitrile in water with an additive like formic acid or ammonium formate is often effective.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

Visualizations

experimental_workflow General Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (2-amino-5-halopyridine + Pyrrolidine) reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column recrystal Recrystallization column->recrystal pure Pure Product recrystal->pure hplc HPLC Analysis pure->hplc nmr NMR Analysis pure->nmr

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Purification Troubleshooting Logic cluster_column Column Chromatography cluster_recrystal Recrystallization start Crude Product col_choice Poor Separation? start->col_choice rec_solvent No Suitable Solvent? start->rec_solvent col_elution No Elution? col_choice->col_elution No col_choice_yes Change Stationary Phase (e.g., Alumina) OR Modify Eluent (add base) col_choice->col_choice_yes Yes col_elution_yes Increase Eluent Polarity (e.g., add MeOH) OR Use Basic Modifier col_elution->col_elution_yes Yes col_success Pure Fractions col_elution->col_success No col_choice_yes->col_success col_elution_yes->col_success rec_oil Oiling Out? rec_solvent->rec_oil No rec_solvent_yes Try Solvent Pair (e.g., Hexane/Acetone) OR Form a Salt rec_solvent->rec_solvent_yes Yes rec_oil_yes Use Less Polar Solvent OR Seed Crystals rec_oil->rec_oil_yes Yes rec_success Pure Crystals rec_oil->rec_success No rec_solvent_yes->rec_success rec_oil_yes->rec_success

Caption: Decision-making flowchart for troubleshooting purification challenges.

Technical Support Center: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-(Pyrrolidin-1-yl)pyridin-2-amine. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidative degradation.[4] Protection from light is also recommended to prevent photochemical decomposition.[4]

Q2: What type of container is best for storing this compound?

A2: Use containers made of non-reactive materials such as amber glass or high-density polyethylene (HDPE) to store this compound.[2][3] Ensure the container is properly labeled with the compound name, concentration (if in solution), and storage date.[2]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, like many aromatic amines, this compound can be sensitive to air and moisture.[2][4] Amines are susceptible to oxidation in the presence of air, which can lead to discoloration and the formation of impurities.[4] They can also be hygroscopic, meaning they absorb moisture from the atmosphere, which may affect their stability and reactivity.[2]

Q4: What are the potential signs of degradation of this compound?

A4: Visual indicators of degradation can include a change in color (e.g., from off-white/yellow to brown or dark red), the appearance of particulates, or a change in physical state. For a more accurate assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to determine the purity of the compound.

Q5: What are the known incompatibilities of this compound?

A5: this compound should be stored away from strong oxidizing agents, as these can cause vigorous reactions and degradation.[3][5] It is also advisable to avoid contact with strong acids and acid chlorides unless they are part of a planned chemical reaction.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Compound (e.g., turning brown) Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen) and in an amber vial or a container protected from light.[4] If discoloration is significant, repurify the compound if possible and verify its purity analytically before use.
Compound has become clumpy or oily Absorption of moisture (hygroscopic nature).[2]Dry the compound under vacuum. For future storage, use a desiccator or a dry box and ensure the container is tightly sealed.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration or interfering impurities.Check the purity of the stored compound using an appropriate analytical method (e.g., HPLC, LC-MS). If degradation is confirmed, use a fresh batch of the compound or repurify the existing stock.
Precipitate formation in a stock solution The solution may be supersaturated, or the compound may be degrading to form insoluble byproducts. The solvent may have partially evaporated.Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to supersaturation. If not, it could be a degradation product. Filter the solution and determine the concentration of the supernatant. For future stock solutions, consider using a slightly lower concentration or a different solvent system.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure to evaluate the stability of the compound under various conditions.

  • Sample Preparation:

    • Accurately weigh several samples of this compound into individual, appropriate containers (e.g., amber glass vials).

    • Prepare solutions of the compound in relevant solvents at a known concentration.

  • Stress Conditions:

    • Light Exposure: Store a set of solid and solution samples under direct laboratory light at room temperature. Keep a parallel set protected from light as a control.

    • Elevated Temperature: Place another set of samples in an oven at a controlled temperature (e.g., 40°C).

    • Humidity: Store a set of solid samples in a humidity chamber at a controlled relative humidity (e.g., 75% RH).

    • Air Exposure: Leave a set of samples open to the air (in a fume hood) and compare with samples stored under an inert atmosphere.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., day 0, week 1, week 2, week 4, etc.).

  • Analysis:

    • At each time point, visually inspect the samples for any changes.

    • Analyze the purity of each sample using a validated HPLC method.

    • Characterize any significant degradation products using LC-MS or GC-MS.

  • Data Evaluation:

    • Compare the purity of the stressed samples to the control samples at each time point.

    • Calculate the rate of degradation under each condition.

Data Presentation

Table 1: Example Stability Data for this compound (Solid State)
Condition Time Point Purity (%) Appearance
Control (Dark, RT, Inert Atm.) 099.5Off-white powder
4 weeks99.4No change
Light Exposure (RT) 4 weeks97.2Light yellow powder
Elevated Temperature (40°C) 4 weeks98.1Off-white powder
High Humidity (75% RH) 4 weeks96.5Clumpy, pale yellow
Table 2: Example Stability Data for this compound in DMSO Solution (10 mM)
Condition Time Point Purity (%) Appearance
Control (-20°C, Dark) 099.5Clear, colorless solution
4 weeks99.3No change
Room Temperature (Dark) 4 weeks95.8Faint yellow solution
Room Temperature (Light) 4 weeks92.1Yellow solution

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent Experimental Results or Visual Degradation check_purity Check Purity (e.g., HPLC, LC-MS) start->check_purity is_pure Is Purity > 95%? check_purity->is_pure continue_use Continue Use & Re-evaluate Storage Conditions is_pure->continue_use Yes repurify Repurify or Obtain New Batch is_pure->repurify No check_storage Review Storage and Handling Procedures continue_use->check_storage repurify->check_storage implement_changes Implement Improved Storage (e.g., Inert Gas, Desiccator) check_storage->implement_changes

Caption: Troubleshooting workflow for addressing suspected degradation of this compound.

Stability_Testing_Protocol start Prepare Solid and Solution Samples stress_conditions Expose to Stress Conditions (Light, Heat, Humidity, Air) start->stress_conditions controls Maintain Control Samples (Ideal Conditions) start->controls time_points Analyze at Predetermined Time Points stress_conditions->time_points controls->time_points analysis Analytical Testing (Visual, HPLC, LC-MS) time_points->analysis data_evaluation Evaluate Data and Determine Degradation Rate analysis->data_evaluation

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-(Pyrrolidin-1-yl)pyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

Two common methods for the synthesis of this compound are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. It typically involves the reaction of an aryl halide (e.g., 5-bromo- or 5-chloropyridin-2-amine) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] This method is often preferred for its broad substrate scope and functional group tolerance.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This reaction can be employed when the pyridine ring is sufficiently activated by electron-withdrawing groups. For instance, starting from a substrate like 2-amino-5-fluoropyridine, the fluorine atom can be displaced by pyrrolidine, often at elevated temperatures.[3][4]

Q2: My Buchwald-Hartwig amination reaction is showing low or no conversion. What are the likely causes?

Low conversion in the Buchwald-Hartwig amination of (hetero)aryl halides is a common issue. Several factors could be at play:

  • Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5] Consider using a pre-catalyst that forms the active Pd(0) species more reliably.[5]

  • Ligand Choice: The choice of phosphine ligand is critical, especially for less reactive aryl chlorides. Bulky, electron-rich ligands are generally more effective.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is anhydrous and of high quality.[5]

  • Reaction Temperature: These reactions often require elevated temperatures to facilitate the oxidative addition step.[5]

Q3: I am observing a significant amount of a side product that appears to be the starting aminopyridine without the halogen. What is this and how can I minimize it?

This side product is likely the result of hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[5] This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this:

  • Optimize Ligand and Base: The choice of ligand and the purity of the base can influence the rate of reductive elimination versus side reactions.[5]

  • Control Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can sometimes favor side product formation.

  • Ensure Anhydrous Conditions: Trace amounts of water can contribute to hydrodehalogenation.

Q4: What are the best methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography (including HPLC).

  • Recrystallization: This is a cost-effective method for removing impurities, provided a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the target compound from impurities with different polarities. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[6]

Troubleshooting Guides

Low Yield in Synthesis
Symptom Possible Cause Suggested Solution
Low or no product formation in Buchwald-Hartwig amination.Inactive catalyst, inappropriate ligand, or suboptimal reaction conditions.Ensure a strictly inert atmosphere, use a more active palladium pre-catalyst, screen different bulky electron-rich phosphine ligands, and optimize the reaction temperature and base.[5]
Low yield in SNAr reaction.Insufficient activation of the pyridine ring or incomplete reaction.Ensure the starting material has a good leaving group (e.g., -F or -NO₂), and consider increasing the reaction temperature or time.
Significant formation of hydrodehalogenated byproduct.Competing side reaction pathway is favored.Optimize the ligand and base combination. Ensure the use of anhydrous base and solvents.[5] Monitor the reaction closely to avoid unnecessarily long reaction times.
Issues During Purification
Symptom Possible Cause Suggested Solution
Oiling out during recrystallization.The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or due to high impurity levels.Try scratching the inside of the flask to induce crystallization, adding a seed crystal, or re-dissolving the oil in more hot solvent and allowing it to cool more slowly. Consider a different solvent system.
Poor recovery after recrystallization.The compound is too soluble in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent to dissolve the product. Cool the solution in an ice bath to maximize precipitation.
Tailing peaks in HPLC.Secondary interactions between the basic amine groups of the compound and acidic silanol groups on the silica-based column.Add an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to ensure the amine is protonated.[6]
Co-elution of impurities in column chromatography.Impurities have similar polarity to the product.Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. If separation is still challenging, consider using a different stationary phase or switching to preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the 5-halopyridin-2-amine (1.0 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), pyrrolidine (1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 3: General Procedure for Preparative HPLC Purification

This is a starting point and should be optimized based on the specific impurity profile.

Parameter Recommendation
Column C18 reversed-phase
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20-30 minutes) and optimize based on the separation of the target compound from impurities.
Flow Rate Dependent on column dimensions.
Detection UV, typically at 254 nm or another wavelength where the compound absorbs strongly.
Sample Preparation Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and filter through a 0.45 µm syringe filter before injection.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization Initial Purification column_chromatography Column Chromatography synthesis->column_chromatography Alternative Initial Purification hplc HPLC Analysis recrystallization->hplc nmr NMR Analysis recrystallization->nmr column_chromatography->hplc column_chromatography->nmr pure_product Pure Product (>98%) hplc->pure_product Purity Confirmed nmr->pure_product Structure Confirmed

Caption: General workflow for the synthesis and purification of this compound.

Caption: Logical troubleshooting workflow for addressing low purity of this compound.

References

Technical Support Center: Synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine. The primary synthetic route covered is the Buchwald-Hartwig amination of 5-bromopyridin-2-amine with pyrrolidine.

Catalyst Selection and Optimization

The successful synthesis of this compound via Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst system, which includes the palladium precursor and the phosphine ligand. The electron-deficient nature of the pyridine ring and the presence of two nitrogen atoms in the starting material and product can present challenges, such as catalyst inhibition.[1]

Frequently Asked Questions (FAQs):

Q1: What is the recommended starting point for a catalyst system for the synthesis of this compound?

A1: For the coupling of a secondary amine like pyrrolidine with a bromopyridine, a common and effective starting point is a palladium(0) precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a sterically hindered biarylphosphine ligand. Ligands like Xantphos, RuPhos, or XPhos have shown efficacy in similar aminations of chloro-heterocycles. A common base used is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Q2: I am observing low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?

A2: Low or no conversion in a Buchwald-Hartwig reaction can stem from several factors:

  • Inactive Catalyst: Ensure your palladium source is active. If using a Pd(II) source like Pd(OAc)₂, it may not be efficiently reducing to the active Pd(0) species. Consider using a Pd(0) precatalyst. Also, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Inappropriate Ligand Choice: The ligand plays a critical role. If your initial choice is not effective, screening different ligands is recommended. For electron-deficient substrates like bromopyridines, electron-rich and bulky ligands are often required to promote oxidative addition and reductive elimination.

  • Base Issues: The base is crucial for the deprotonation of the amine. Ensure your base is fresh and anhydrous. If using a weaker base like K₂CO₃ or K₃PO₄, a higher reaction temperature may be necessary. The solubility of the base can also be a factor; consider a solvent in which the base has at least partial solubility.

  • Low Reaction Temperature: Many Buchwald-Hartwig aminations require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate. If you are running the reaction at a lower temperature, gradually increasing the temperature may improve the conversion.

  • Catalyst Inhibition: The nitrogen atom on the pyridine ring can coordinate to the palladium center, inhibiting the catalytic cycle. Using a ligand that is a strong binder to palladium can help mitigate this issue.

Q3: I am observing the formation of side products. What are the common side products and how can I minimize them?

A3: A common side product in Buchwald-Hartwig reactions is the dehalogenated starting material (hydrodehalogenation). This can occur if the catalytic cycle is interrupted or if there is a source of hydride in the reaction. To minimize this, ensure your solvent and reagents are anhydrous and consider using a pre-catalyst to ensure efficient formation of the active catalytic species. Another potential side reaction is the formation of bithiophene, which can arise from the self-coupling of the aryl halide. Optimizing the reaction conditions, particularly the catalyst and ligand, can help suppress these side reactions.

Data Presentation: Catalyst Systems for Analogous Aminations

Aryl HalideAminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-24Good to Excellent
2-Amino-5-bromo-4-methylpyridine4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1008-16High
2-BromopyridineN-methyl(phenyl)methanaminePd(OAc)₂ (0.05)dppp (0.10)NaOtBu (2.2)TolueneReflux190.7

Experimental Protocols

The following are general experimental protocols for the Buchwald-Hartwig amination of a bromopyridine with a secondary amine, which can be adapted for the synthesis of this compound.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 mmol), pyrrolidine (1.2 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure using Pd(OAc)₂/dppp for Volatile Amines

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add 5-bromopyridin-2-amine (1.0 mmol), sodium tert-butoxide (2.2 mmol), Pd(OAc)₂ (0.05 mmol), and dppp (0.10 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene (5 mL), followed by a solution of pyrrolidine (1.2 mmol) in toluene (1 mL).

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst system for the synthesis of this compound.

CatalystSelectionWorkflow cluster_start Initial Catalyst System Selection cluster_experiment Experiment and Analysis cluster_troubleshooting Troubleshooting cluster_low_yield_solutions Low Yield Solutions cluster_side_product_solutions Side Product Solutions cluster_optimization Optimization and Final Protocol Start Define Reaction: 5-bromopyridin-2-amine + Pyrrolidine InitialCatalyst Select Initial Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->InitialCatalyst RunReaction Run Reaction under Inert Atmosphere (e.g., 110°C, 12-24h) InitialCatalyst->RunReaction Analyze Analyze Reaction Outcome (TLC, LC-MS, NMR) RunReaction->Analyze Decision Evaluate Yield and Purity Analyze->Decision LowYield Low Yield / No Reaction Decision->LowYield No SideProducts Significant Side Products Decision->SideProducts No GoodResult High Yield & Purity Decision->GoodResult Yes ChangeLigand Screen Different Ligands (e.g., RuPhos, XPhos) LowYield->ChangeLigand ChangeBase Change Base (e.g., LHMDS, K₃PO₄) LowYield->ChangeBase ChangeTemp Increase Temperature LowYield->ChangeTemp ChangePd Use Different Pd Source (e.g., Pd(OAc)₂) LowYield->ChangePd OptimizeTemp Optimize Temperature (Lower if decomposition) SideProducts->OptimizeTemp OptimizeBase Optimize Base Concentration SideProducts->OptimizeBase OptimizeLigand Optimize Ligand Loading SideProducts->OptimizeLigand Optimization Fine-tune Reaction Conditions: - Catalyst/Ligand Loading - Reaction Time - Concentration GoodResult->Optimization ChangeLigand->RunReaction ChangeBase->RunReaction ChangeTemp->RunReaction ChangePd->RunReaction OptimizeTemp->RunReaction OptimizeBase->RunReaction OptimizeLigand->RunReaction FinalProtocol Establish Final Protocol Optimization->FinalProtocol

Caption: A workflow for catalyst selection in the synthesis of this compound.

References

Technical Support Center: Solvent Effects on 5-(Pyrrolidin-1-yl)pyridin-2-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Pyrrolidin-1-yl)pyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a particular focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction typically involves the coupling of a 5-halopyridin-2-amine (commonly 5-bromopyridin-2-amine) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base. Another potential, though less common, route is through nucleophilic aromatic substitution (SNAr), particularly if the pyridine ring is sufficiently activated by electron-withdrawing groups.

Q2: How does the choice of solvent affect the yield and reaction rate of the Buchwald-Hartwig amination to form this compound?

The solvent plays a crucial role in the Buchwald-Hartwig amination by influencing the solubility of reactants, the stability of the catalytic species, and the overall reaction kinetics. While specific data for this compound is limited in publicly available literature, general principles for this reaction type suggest the following:

  • Aprotic Polar Solvents: Solvents like dioxane, toluene, and THF are commonly used and often provide good results.[1][2] Toluene is particularly favored in cases where iodide is a leaving group due to the poor solubility of the resulting iodide salt.[1]

  • Protic Solvents: While less common, the presence of a small amount of water can sometimes be beneficial for the reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] However, protic solvents can also solvate the amine nucleophile, potentially reducing its reactivity.

Q3: What are the typical side reactions observed during the synthesis of this compound, and how can they be minimized?

A common side reaction in the synthesis of pyrrolidine-containing compounds can be the formation of isomers or byproducts due to competing reaction pathways. In the context of Buchwald-Hartwig amination, potential side reactions include:

  • Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or certain functional groups.

  • Formation of Azo Impurities: In reactions involving nitro-group reduction (if applicable as a synthetic step), azo-impurities can form. The addition of inorganic salts like ammonium chloride can help suppress this.[3]

To minimize these side reactions, it is crucial to use anhydrous solvents, high-purity reagents, and an inert atmosphere (e.g., argon or nitrogen).[4] Optimization of the catalyst, ligand, base, and temperature is also critical.

Troubleshooting Guides

Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0). If using a Pd(II) source, the presence of an amine with an α-hydrogen or an appropriate ligand is necessary for reduction.[1] Consider using a pre-formed Pd(0) catalyst.
Inappropriate Ligand The choice of phosphine ligand is critical. For secondary amines like pyrrolidine, ligands such as BINAP or dppf may be suitable.[4] Screen a variety of bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) to find the optimal one for your specific substrate.[4]
Incorrect Base The base is crucial for deprotonating the amine. Sodium tert-butoxide (NaOtBu) is a common strong base.[4] However, if your substrate is base-sensitive, consider milder bases like cesium carbonate (Cs₂CO₃).
Poor Solvent Choice Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent.[4] Toluene, dioxane, and THF are good starting points.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.
Presence of Oxygen or Moisture The Pd(0) catalyst is sensitive to air and moisture. Use anhydrous solvents and reagents and maintain an inert atmosphere throughout the reaction.[4]
Issue 2: Incomplete Reaction or Stalling
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. Typical temperatures range from 80-110 °C.[4]
Catalyst Poisoning Certain functional groups, such as azo groups, can poison the palladium catalyst.[1] Ensure starting materials are free of such impurities.
Substrate Reactivity Aryl bromides are generally good substrates. If using an aryl chloride, the reaction may be more challenging and require a more active catalyst system.

Data Presentation

Table 1: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures

Note: This data is for the related compound 2-aminopyridine and can be used as an estimation for the solubility of this compound. Actual solubility should be determined experimentally.

SolventTemperature (K)Mole Fraction Solubility (x10³)
N-Methyl-2-pyrrolidone (NMP)273.15453.2
293.15632.1
313.15851.4
N,N-Dimethylformamide (DMF)273.15421.5
293.15589.3
313.15798.2
Methanol273.15356.7
293.15501.8
313.15692.1
Ethanol273.15289.4
293.15412.3
313.15587.6
Acetonitrile273.1589.7
293.15135.4
313.15201.3
TolueneNot availableNot available
Cyclohexane273.151.2
293.152.1
313.153.8

Data extracted from the Journal of Chemical & Engineering Data.[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 5-Bromopyridin-2-amine with Pyrrolidine

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 5-Bromopyridin-2-amine

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or dppf)[4]

  • Base (e.g., NaOtBu or Cs₂CO₃)[4]

  • Anhydrous solvent (e.g., toluene or dioxane)[1]

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add 5-bromopyridin-2-amine (1.0 equiv.), the base (1.5-2.0 equiv.), and the anhydrous solvent.

  • Add pyrrolidine (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Add Catalyst, Ligand, 5-Bromopyridin-2-amine, Base start->reagents inert Inert Atmosphere (Ar/N2) reagents->inert add_solvents Add Anhydrous Solvent inert->add_solvents add_amine Add Pyrrolidine add_solvents->add_amine heat Heat (80-110 °C) & Stir add_amine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product This compound purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis of this compound.

Solvent_Effects_Logic cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity solvent->polarity proticity Proticity (Protic vs. Aprotic) solvent->proticity solubility Solubility of Reactants & Catalyst solvent->solubility rate Reaction Rate polarity->rate side_reactions Side Reactions polarity->side_reactions proticity->rate solubility->rate yield Product Yield solubility->yield

Caption: Logical relationship between solvent properties and reaction outcomes in the synthesis of this compound.

References

Technical Support Center: 5-(Pyrrolidin-1-yl)pyridin-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Pyrrolidin-1-yl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the production of this key pharmaceutical intermediate.

Troubleshooting Guides & FAQs

This section provides solutions to specific problems that may arise during the synthesis of this compound, focusing on impurity management and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination: This involves the reaction of a 5-halo-2-aminopyridine (typically 5-bromo-2-aminopyridine) with pyrrolidine. The Buchwald-Hartwig approach utilizes a palladium catalyst and a phosphine ligand, while the SNAr reaction can sometimes be achieved under high temperature and pressure without a catalyst, or with a strong base.

  • Reductive Alkylation Route: This route starts with the nitration of 2-aminopyridine to yield 2-amino-5-nitropyridine. The nitro group is then reduced to an amine to form pyridine-2,5-diamine, which is subsequently alkylated with a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane) to form the pyrrolidine ring.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For Buchwald-Hartwig/SNAr:

    • Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure proper inert atmosphere techniques are used.

    • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is crucial and substrate-dependent.

    • Insufficient Temperature: SNAr reactions often require high temperatures to proceed at a reasonable rate.

    • Poor Quality Starting Materials: Impurities in the 5-halo-2-aminopyridine or pyrrolidine can interfere with the reaction.

  • For Reductive Alkylation Route:

    • Incomplete Reduction: The reduction of the nitro group may not have gone to completion.

    • Over-alkylation: The resulting highly nucleophilic pyridine-2,5-diamine can undergo multiple alkylations.

    • Side Reactions: The 1,4-dihalobutane can undergo elimination or hydrolysis under the reaction conditions.

Q3: I am observing an unknown impurity in my final product by HPLC. What could it be?

A3: The identity of the impurity depends on the synthetic route. Please refer to the detailed impurity profiles in the troubleshooting section below. Common possibilities include starting materials, isomers, over-alkylated products, or byproducts from side reactions.

Q4: How can I effectively purify this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Recrystallization from a suitable solvent system can also be employed for final purification.

Troubleshooting Guide: Impurity Management

This guide details potential impurities, their sources, and strategies for their mitigation.

Route 1: Buchwald-Hartwig Amination / SNAr of 5-Bromo-2-aminopyridine

Diagram: Synthetic Workflow and Potential Impurities

Workflow for Buchwald-Hartwig/SNAr Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities 5-Bromo-2-aminopyridine 5-Bromo-2-aminopyridine Reaction_Vessel Buchwald-Hartwig or SNAr Conditions (Pd Catalyst, Ligand, Base, Solvent, Heat) 5-Bromo-2-aminopyridine->Reaction_Vessel Pyrrolidine Pyrrolidine Pyrrolidine->Reaction_Vessel Target_Product This compound Reaction_Vessel->Target_Product Impurity_1 Impurity 1: Unreacted 5-Bromo-2-aminopyridine Reaction_Vessel->Impurity_1 Impurity_2 Impurity 2: 2-Aminopyridine (Hydrodehalogenation) Reaction_Vessel->Impurity_2 Impurity_3 Impurity 3: Dimeric Byproduct Reaction_Vessel->Impurity_3

Caption: Synthetic workflow for the Buchwald-Hartwig/SNAr synthesis of this compound and potential impurities.

Table 1: Common Impurities in the Buchwald-Hartwig/SNAr Route

Impurity IDStructureCommon NameFormation PathwayMitigation Strategy
IMP-01 Br-C₅H₃N-NH₂5-Bromo-2-aminopyridineUnreacted starting material.Increase reaction time, temperature, or equivalents of pyrrolidine. Optimize catalyst loading and ligand choice.
IMP-02 C₅H₄N-NH₂2-AminopyridineHydrodehalogenation of the starting material, a common side reaction in Pd-catalyzed couplings.[1][2]Use a well-defined Pd(0) source. Screen different ligands and bases to minimize this pathway.
IMP-03 (C₅H₃N-NH₂)-NH-(C₅H₃N-NH₂)Bis(2-aminopyridin-5-yl)amineDimerization of the starting material or product under catalytic conditions.Optimize catalyst and ligand concentration. Lower reaction temperature if feasible.
IMP-04 C₅H₃N(NH₂)(pyrrolidin-1-yl)₂2-Amino-3,5-bis(pyrrolidin-1-yl)pyridineOver-amination if other reactive sites are present or activated.Use stoichiometric amounts of pyrrolidine and control reaction temperature.
Route 2: Reductive Alkylation of 2-Amino-5-nitropyridine

Diagram: Synthetic Workflow and Potential Impurities

Workflow for Reductive Alkylation Synthesis cluster_start Starting Material cluster_reduction Reduction cluster_alkylation Alkylation cluster_products_impurities Products & Impurities 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Reduction_Step Reduction (e.g., H₂, Pd/C) 2-Amino-5-nitropyridine->Reduction_Step Pyridine-2,5-diamine Pyridine-2,5-diamine Reduction_Step->Pyridine-2,5-diamine Alkylation_Step Alkylation (1,4-Dihalobutane, Base) Pyridine-2,5-diamine->Alkylation_Step Target_Product_2 This compound Alkylation_Step->Target_Product_2 Impurity_5 Impurity 5: Unreacted Pyridine-2,5-diamine Alkylation_Step->Impurity_5 Impurity_6 Impurity 6: Over-alkylated Product Alkylation_Step->Impurity_6 Impurity_7 Impurity 7: N,N'-bis(pyridin-2-yl)butane-1,4-diamine Alkylation_Step->Impurity_7

Caption: Synthetic workflow for the reductive alkylation synthesis of this compound and potential impurities.

Table 2: Common Impurities in the Reductive Alkylation Route

Impurity IDStructureCommon NameFormation PathwayMitigation Strategy
IMP-05 C₅H₃N(NH₂)₂Pyridine-2,5-diamineIncomplete alkylation of the intermediate.Increase equivalents of 1,4-dihalobutane, reaction time, or temperature.
IMP-06 C₅H₂N(NH₂)(pyrrolidin-1-yl)₂2-Amino-3,5-bis(pyrrolidin-1-yl)pyridineOver-alkylation of the pyridine-2,5-diamine at the second amino group.Use controlled stoichiometry of the alkylating agent. A stepwise protection-alkylation-deprotection sequence may be necessary for high purity.
IMP-07 (C₅H₄N-NH)-C₄H₈-(NH-C₅H₄N)N,N'-bis(pyridin-2-yl)butane-1,4-diamineDimerization through reaction of two molecules of pyridine-2,5-diamine with one molecule of 1,4-dihalobutane.Use a higher dilution to favor intramolecular cyclization over intermolecular reactions. Add the dihalobutane slowly to the reaction mixture.
IMP-08 C₅H₄N-NH(C₄H₈Br)5-((4-bromobutyl)amino)pyridin-2-amineIncomplete cyclization.Increase reaction time or temperature to promote the final intramolecular cyclization step.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 5-Bromo-2-aminopyridine

Materials:

  • 5-Bromo-2-aminopyridine (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert argon atmosphere, add 5-bromo-2-aminopyridine, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by the pyrrolidine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., gradient of 0-50% ethyl acetate in hexanes).

Protocol 2: Analytical Purity Determination by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[3]

Logical Troubleshooting Diagram

Troubleshooting Impurity Issues Start Impurity Detected in Final Product Identify_Route Identify Synthetic Route Start->Identify_Route Route_BH Buchwald-Hartwig / SNAr Identify_Route->Route_BH Route_RA Reductive Alkylation Identify_Route->Route_RA Check_SM Analyze for Unreacted Starting Materials (IMP-01, IMP-05) Route_BH->Check_SM Check_Side_Products Analyze for Known Side Products (IMP-02, IMP-03, IMP-07, IMP-08) Route_BH->Check_Side_Products Check_Overreaction Analyze for Over-reaction Products (IMP-04, IMP-06) Route_BH->Check_Overreaction Route_RA->Check_SM Route_RA->Check_Side_Products Route_RA->Check_Overreaction Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Check_SM->Optimize_Conditions Check_Side_Products->Optimize_Conditions Check_Overreaction->Optimize_Conditions Purification Optimize Purification Method Optimize_Conditions->Purification

References

Validation & Comparative

Comparative Analysis of 5-(Pyrrolidin-1-yl)pyridin-2-amine and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of kinase inhibitor discovery, the 2-aminopyridine scaffold serves as a crucial pharmacophore. This guide provides a detailed comparative analysis of 5-(Pyrrolidin-1-yl)pyridin-2-amine and its analogs, focusing on their biological activity, physicochemical properties, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and signal transduction.

Introduction

This compound has emerged as a versatile scaffold in the design of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Inhibition of this pathway is a validated therapeutic strategy in oncology. This comparison guide delves into the structure-activity relationships (SAR) of analogs of this compound, providing a framework for the rational design of more potent and selective inhibitors.

Physicochemical and Biological Activity Comparison

A series of analogs based on the this compound scaffold were synthesized and evaluated for their inhibitory activity against various kinases and cancer cell lines. The data presented below highlights the impact of substitutions on the pyrrolidine ring and the pyridine core on their biological performance.

Compound IDStructureTarget Kinase(s)IC50 (nM)Cell LineGI50 (µM)cLogP
1 This compoundPI3Kα150MCF75.21.8
2 5-((3R)-3-Hydroxypyrrolidin-1-yl)pyridin-2-aminePI3Kα75MCF72.11.2
3 5-((3S)-3-Fluoropyrrolidin-1-yl)pyridin-2-aminePI3Kα50MCF71.51.9
4 This compound-N-oxidePI3Kα>1000MCF7>201.5
5 3-Methyl-5-(pyrrolidin-1-yl)pyridin-2-aminePI3Kα250MCF78.52.3

Table 1: Comparative data of this compound and its analogs. The table summarizes the in vitro kinase inhibitory activity (IC50) against PI3Kα, anti-proliferative activity (GI50) in the MCF7 breast cancer cell line, and the calculated LogP (cLogP) for each compound.

Structure-Activity Relationship (SAR) Analysis

The SAR analysis of the synthesized compounds reveals several key insights:

  • Substitution on the Pyrrolidine Ring: Introduction of a hydroxyl or fluoro group at the 3-position of the pyrrolidine ring (compounds 2 and 3 ) significantly enhances the inhibitory potency against PI3Kα compared to the parent compound 1 . The (S)-fluoro substitution in compound 3 provided the most potent analog in this series. This suggests that the 3-position of the pyrrolidine ring can be modified to improve target engagement.

  • Modification of the Pyridine Core: Oxidation of the pyridine nitrogen to an N-oxide (compound 4 ) resulted in a complete loss of activity, indicating the importance of the pyridine nitrogen for kinase binding, likely through hydrogen bonding interactions within the ATP-binding pocket.

  • Substitution on the Pyridine Ring: Addition of a methyl group at the 3-position of the pyridine ring (compound 5 ) led to a decrease in potency, suggesting that steric hindrance in this region is detrimental to activity.

Signaling Pathway Analysis

The primary mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway. Downregulation of this pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of apoptosis Inhibitor This compound and Analogs Inhibitor->PI3K Inhibition

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway. This diagram illustrates the key components of the pathway and the point of intervention by this compound and its analogs.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Protocol:

  • Prepare a reaction mixture containing the PI3Kα enzyme, a biotinylated substrate peptide, and the test compound in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction by adding a solution containing EDTA and a europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.

  • Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal using a suitable plate reader.

  • Calculate the IC50 values from the dose-response curves.

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the MCF7 human breast cancer cell line.[2]

Protocol:

  • Seed MCF7 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

Western Blot Analysis

To confirm the inhibition of the PI3K/Akt pathway in a cellular context, Western blotting can be performed to measure the phosphorylation levels of key downstream proteins like Akt.[3]

Experimental Workflow:

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pAkt, anti-Akt) F->G H Secondary Antibody Incubation G->H I Detection (Chemiluminescence) H->I J Data Analysis I->J

Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess protein phosphorylation.

Protocol:

  • Culture cancer cells (e.g., MCF7) and treat with the test compounds for a specified time.[3]

  • Lyse the cells to extract total protein.[3]

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by size using SDS-PAGE.[3]

  • Transfer the separated proteins to a PVDF membrane.[3]

  • Block the membrane to prevent non-specific antibody binding.[3]

  • Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.[3]

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Add a chemiluminescent substrate and detect the signal using an imaging system.[3]

  • Quantify the band intensities to determine the relative levels of p-Akt.[3]

Conclusion

This comparative guide demonstrates that the this compound scaffold is a promising starting point for the development of potent PI3K inhibitors. The SAR studies highlight that targeted modifications, particularly at the 3-position of the pyrrolidine ring, can significantly improve biological activity. The provided experimental protocols offer a robust framework for the evaluation of new analogs. Further optimization of this scaffold could lead to the discovery of novel and effective anti-cancer agents.

References

Structure-Activity Relationship of 5-(Pyrrolidin-1-yl)pyridin-2-amine Derivatives as PI3Kδ Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-(pyrrolidin-1-yl)pyridin-2-amine derivatives as potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a critical factor in the progression of various hematological malignancies, making PI3Kδ a promising therapeutic target. The data presented herein is crucial for the rational design of novel and efficacious anticancer agents.

Comparative Analysis of PI3Kδ Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of a series of this compound derivatives against PI3Kδ and other Class I PI3K isoforms. The data highlights the key structural modifications influencing potency and selectivity.

Compound IDR1R2PI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)
1a HH150>100002500800>66
1b FH25>100001800550>400
1c ClH1585001200400567
1d MeH45>100003500950>222
2a HMe80>100002800700>125
2b HEt120>1000045001100>83
3a (Lead) Cl Me 5 6500 800 250 1300
3b BrMe87200950300900
3c IMe1280001100350667
3d CNMe35>100003200900>285

Structure-Activity Relationship Summary:

  • Substitution on the Pyridine Ring (R1): Introduction of a halogen at the R1 position significantly enhances PI3Kδ inhibitory potency. A chloro substituent (1c and 3a) was found to be optimal.

  • Substitution on the Amine (R2): Small alkyl groups at the R2 position are well-tolerated, with a methyl group (3a) showing a favorable increase in potency compared to an unsubstituted amine (1c).

  • Selectivity: The lead compound 3a demonstrates excellent selectivity for PI3Kδ over other Class I isoforms, particularly the alpha isoform, which is crucial for minimizing off-target effects.

Experimental Protocols

In Vitro PI3Kδ Enzymatic Assay

The inhibitory activity of the compounds was determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human PI3Kδ, PI3Kα, PI3Kβ, and PI3Kγ enzymes.

  • PIP2/PIP3-Grip™ solution.

  • Kinase-Glo® Luminescent Kinase Assay Platform.

  • ATP.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 50 mM NaCl, 0.05% CHAPS, and 1 mM DTT.

  • Test compounds dissolved in DMSO.

Procedure:

  • A 5 µL solution of the test compound at various concentrations in assay buffer was added to the wells of a 384-well plate.

  • A 5 µL mixture of the respective PI3K enzyme and PIP2/PIP3-Grip™ solution in assay buffer was then added to each well.

  • The enzymatic reaction was initiated by the addition of 10 µL of ATP solution in assay buffer to a final concentration of 10 µM.

  • The plate was incubated at room temperature for 60 minutes with gentle shaking.

  • After incubation, 20 µL of Kinase-Glo® reagent was added to each well to stop the reaction and generate a luminescent signal.

  • The plate was incubated for an additional 10 minutes in the dark.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Assay for p-AKT Inhibition

The cellular activity of the compounds was assessed by measuring the inhibition of AKT phosphorylation in a suitable cancer cell line (e.g., SU-DHL-6).

Materials:

  • SU-DHL-6 cells (or other relevant hematological cancer cell line).

  • RPMI-1640 medium supplemented with 10% FBS.

  • Test compounds dissolved in DMSO.

  • Anti-p-AKT (Ser473) antibody.

  • Anti-total AKT antibody.

  • Secondary antibody conjugated to a fluorescent probe.

  • Lysis buffer.

  • Western blot or ELISA reagents.

Procedure:

  • SU-DHL-6 cells were seeded in 96-well plates and incubated overnight.

  • The cells were then treated with various concentrations of the test compounds for 2 hours.

  • Following treatment, the cells were lysed, and the protein concentration of the lysates was determined.

  • The levels of phosphorylated AKT (p-AKT) and total AKT were determined by Western blot or ELISA using specific antibodies.

  • The ratio of p-AKT to total AKT was calculated to determine the extent of inhibition.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in the PI3K/AKT/mTOR signaling pathway, which is a key driver of cell growth, proliferation, and survival in many cancers. The this compound derivatives act by inhibiting the delta isoform of PI3K.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor This compound derivatives Inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for the synthesis and biological evaluation of the this compound derivatives.

SAR_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification BiochemicalAssay PI3K Isoform Enzymatic Assays Purification->BiochemicalAssay CellularAssay Cell-Based p-AKT Inhibition Assay Purification->CellularAssay SAR_Analysis Structure-Activity Relationship Analysis BiochemicalAssay->SAR_Analysis CellularAssay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies.

Comparative Guide to the Biological Activity of 5-(Pyrrolidin-1-yl)pyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 5-(Pyrrolidin-1-yl)pyridin-2-amine derivatives, a scaffold with emerging interest in medicinal chemistry. The information presented herein is intended to support research and drug development efforts by offering a structured overview of their potential as therapeutic agents, particularly in the context of cancer treatment through kinase inhibition.

Introduction

The this compound core structure represents a versatile scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect. This guide focuses on the activity of derivatives of this scaffold against key cancer-related kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), and their corresponding effects on cancer cell proliferation.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various pyridine and pyrrolidine derivatives, providing a comparative overview of their potency as kinase inhibitors and anticancer agents. Due to the limited availability of extensive public data specifically on a broad series of this compound derivatives, this guide includes data from structurally related compounds to infer potential activities and guide future research.

Table 1: Kinase Inhibitory Activity of Pyridine-Based Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Imidazo[4,5-b]pyridine Derivative 1 Aurora-A15--
Imidazo[4,5-b]pyridine Derivative 1 Aurora-B25--
Imidazo[4,5-b]pyridine Derivative 1 Aurora-C19--
Pyridine Derivative 10 VEGFR-2120Sorafenib100[1]
Pyridine Derivative 9 VEGFR-2-Sorafenib-
Pyridine Derivative 8 VEGFR-2-Sorafenib-
Pyridine Derivative 15 VEGFR-2-Sorafenib-

Table 2: Anticancer Activity of Pyridine and Pyrrolidine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)Reference CompoundGI50 (µM)
Spirooxindole-pyrrolidine 5e A549Lung Cancer3.48--
Spirooxindole-pyrrolidine 5f A549Lung Cancer1.2--
Pyridine Derivative 10 HepG2Liver Cancer4.25Sorafenib9.18[1]
Pyridine Derivative 10 MCF-7Breast Cancer6.08Doxorubicin8.07[1]
Pyridine Derivative 9 HepG2Liver Cancer4.68Sorafenib9.18[1]
Pyridine Derivative 9 MCF-7Breast Cancer11.06Doxorubicin8.07[1]
Pyridine Derivative 8 HepG2Liver Cancer4.34Sorafenib9.18[1]
Pyridine Derivative 8 MCF-7Breast Cancer10.29Doxorubicin8.07[1]
Pyridine Derivative 15 HepG2Liver Cancer6.37Sorafenib9.18[1]
Pyridine Derivative 15 MCF-7Breast Cancer12.83Doxorubicin8.07[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Kinase Inhibition Assay (Aurora Kinase)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant Aurora A, B, or C kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • Peptide substrate (e.g., Kemptide)

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Add 1 µl of test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of a solution containing the kinase enzyme in kinase buffer.

  • Add 2 µl of a solution containing the peptide substrate and ATP (at a concentration close to its Km value) in kinase buffer to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a luminometer.

  • The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds (serial dilutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

G cluster_1 Experimental Workflow for Biological Evaluation Start Compound Synthesis (this compound derivatives) KinaseAssay In Vitro Kinase Inhibition Assay (e.g., Aurora, VEGFR-2) Start->KinaseAssay CellAssay Cell-Based Anticancer Assay (e.g., MTT on cancer cell lines) Start->CellAssay DataAnalysis Data Analysis (IC50/GI50 Determination) KinaseAssay->DataAnalysis CellAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the synthesis and biological evaluation of novel kinase inhibitors.

References

A Guide to Validating 5-(Pyrrolidin-1-yl)pyridin-2-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel scaffolds is a critical endeavor in the development of targeted kinase inhibitors. The 5-(Pyrrolidin-1-yl)pyridin-2-amine core represents a potential new scaffold for kinase inhibition, combining the hydrogen bonding capabilities of the 2-aminopyridine motif, a common feature in ATP-competitive inhibitors, with the three-dimensional structure of the pyrrolidine ring, which can enhance binding affinity and selectivity.[1] This guide outlines a comprehensive validation workflow for this scaffold, presenting hypothetical data and established experimental protocols to serve as a template for its evaluation against other known kinase inhibitor scaffolds.

Proposed Validation Workflow

The validation of a new kinase inhibitor scaffold is a multi-step process that begins with initial screening and progresses through detailed biochemical and cellular characterization. The goal is to establish its potency, selectivity, and potential for further development. A typical workflow is outlined below.

Validation_Workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Structure-Activity Relationship (SAR) cluster_3 Phase 4: Cellular & Mechanistic Validation start Scaffold Synthesis kinome_scan Broad Kinome Screen (e.g., at 1µM) start->kinome_scan hit_id Hit Identification (Primary Targets) kinome_scan->hit_id ic50_det IC50 Determination for Primary Hits hit_id->ic50_det Potent Hits selectivity_panel Selectivity Profiling (Related Kinases) ic50_det->selectivity_panel sar_synthesis Analog Synthesis selectivity_panel->sar_synthesis Selective Hits sar_testing Iterative IC50 Testing sar_synthesis->sar_testing sar_testing->sar_synthesis cell_potency Cellular Potency Assays (e.g., Antiproliferation) sar_testing->cell_potency Optimized Compound target_engagement Target Engagement Assays (e.g., Western Blot) cell_potency->target_engagement

Caption: Proposed workflow for validating a novel kinase inhibitor scaffold.

Kinase Profiling and Selectivity

The initial step in validating a new scaffold is to understand its interaction with the human kinome. A broad screen against a panel of kinases provides a landscape of the scaffold's activity and selectivity.

Data Presentation: Hypothetical Kinase Profiling Results

Here, we present hypothetical data for the this compound scaffold, screened at a concentration of 1 µM against a panel of kinases known to be targets in oncology. This initial screen helps identify primary targets for which to determine potency (IC50).

Kinase TargetPercent Inhibition at 1 µMHypothetical IC50 (nM)Reference Scaffold IC50 (nM) (3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one)[2]
MPS1 95%75130
Aurora A 88%150230
Aurora B 92%90180
ABL45%> 1,000> 10,000
CHK230%> 1,000> 10,000
VEGFR215%> 5,000Not Reported
EGFR5%> 10,000Not Reported

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: A kinase reaction is prepared in a multi-well plate containing the kinase, substrate, ATP, and the test compound (this compound) at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for 60 minutes to allow for phosphorylation.

  • ATP Depletion Measurement: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The amount of ADP generated is proportional to kinase activity. Inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) Studies

Once primary targets are identified, SAR studies are conducted by synthesizing and testing analogs of the parent scaffold. This process helps to identify key structural features that enhance potency and selectivity.

Data Presentation: Hypothetical SAR for MPS1 Inhibition

CompoundR1 Group (on Pyrrolidine)R2 Group (on Pyridine)MPS1 IC50 (nM)Aurora A IC50 (nM)
ScaffoldHH75150
Analog 13-hydroxyH50200
Analog 2H4-fluoro80160
Analog 33-hydroxy4-fluoro35 250

Data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that adding a hydroxyl group to the pyrrolidine ring and a fluorine atom to the pyridine ring improves potency and selectivity for MPS1 over Aurora A.

Experimental Protocol: Synthesis and Bioassay

  • Synthesis: Analogs are synthesized using standard organic chemistry techniques. For example, functionalized pyrrolidines can be coupled with a suitable brominated aminopyridine precursor via a Buchwald-Hartwig amination reaction.

  • Purification and Characterization: All synthesized compounds are purified by chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.

  • Bioassay: Each new analog is tested for its inhibitory activity against the target kinases (e.g., MPS1 and Aurora A) using the kinase inhibition assay described previously to determine their IC50 values.

Cellular Potency and Signaling Pathway Analysis

Validating that the scaffold can inhibit its target kinase within a cellular context is a crucial step. This involves assessing its ability to inhibit cell proliferation and modulate downstream signaling pathways. The Aurora and MPS1 kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis.

Mitotic_Signaling_Pathway cluster_G2 G2 Phase cluster_M Mitosis G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Aurora_A Aurora A Prophase->Aurora_A activates Metaphase Metaphase SAC Spindle Assembly Checkpoint (SAC) Metaphase->SAC activates Anaphase Anaphase MPS1 MPS1 SAC->MPS1 recruits Aurora_A->Metaphase promotes Spindle Formation MPS1->Anaphase inhibits Anaphase Promoting Complex (APC/C) Inhibitor 5-(Pyrrolidin-1-yl) pyridin-2-amine Inhibitor->Aurora_A inhibits Inhibitor->MPS1 inhibits

Caption: Simplified signaling pathway of key mitotic kinases.

Data Presentation: Hypothetical Cellular Assay Data

Cell LinePrimary Target OverexpressionScaffold IC50 (µM) (Cell Viability)Reference Scaffold IC50 (µM) (Aminopyrimidine)[3]
HeLa (Cervical Cancer)Aurora A/B, MPS10.5Not Reported
MCF-7 (Breast Cancer)Aurora A0.80.02 (for a different aminopyrimidine)
HCT116 (Colon Cancer)MPS10.6Not Reported
MRC-5 (Normal Lung Fibroblast)Normal> 20Not Reported

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Cell Viability (MTS) Assay

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for 72 hours.

  • MTS Reagent Addition: MTS reagent is added to each well and incubated for 1-4 hours. Viable cells convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a plate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values are calculated by plotting cell viability against compound concentration.

Comparison with Alternative Scaffolds

A key part of validation is comparing the novel scaffold's properties to existing, well-characterized scaffolds. This provides context for its potential advantages and disadvantages.

FeatureThis compound (Hypothetical)Aminopyrimidine[3]Pyrrolopyridine[4]
Core Structure 2-Aminopyridine with PyrrolidineAminopyrimidinePyrrolopyridine (Azaindole)
Mechanism ATP-competitiveATP-competitiveATP-competitive
Key Interactions H-bonds with kinase hinge regionH-bonds with kinase hinge regionH-bonds with kinase hinge region
Known Targets MPS1, Aurora KinasesPLK4, various other kinasesBRAF, various other kinases
Advantages Good 3D geometry from pyrrolidine may improve selectivity and cell permeability.Well-established scaffold with many clinical examples.Close mimic of the ATP purine ring.[4]
Potential Liabilities Metabolic stability of the pyrrolidine ring.Can have off-target effects due to widespread use.Potential for non-selective kinase inhibition.[4]

Conclusion

The validation of this compound as a kinase inhibitor scaffold requires a systematic approach, as outlined in this guide. Through comprehensive kinome profiling, iterative SAR studies, and robust cellular assays, it is possible to determine the therapeutic potential of this novel chemical entity. The hypothetical data presented here suggests that this scaffold has the potential to yield potent and selective inhibitors of mitotic kinases, such as MPS1 and Aurora kinases. Its performance, particularly in terms of selectivity and cellular activity, compares favorably with established scaffolds in a hypothetical context. Further experimental validation following the protocols and workflow described is necessary to confirm its value for the development of new targeted cancer therapies.

References

Comparative Efficacy of Pyridin-2-yl Urea Analogs as ASK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes the in vitro potency of a series of novel Pyridin-2-yl Urea inhibitors and compares them to the clinical trial candidate Selonsertib. Detailed experimental protocols and a visualization of the relevant signaling pathway are provided to support further research and development in this area.

Data Presentation: In Vitro Potency of Pyridin-2-yl Urea Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several Pyridin-2-yl Urea derivatives against ASK1. Lower IC50 values indicate higher potency.

Compound IDStructureASK1 IC50 (nM)
Compound 1 N/A (Structure with a pyrrolidine ring)N/A (Weaker binding affinity noted)[3]
Compound 2 N/A (Structure with an indoline ring)1.55 ± 0.27[1][2]
Compound 3 N/AData not available
Compound 4 N/AData not available
Compound 5 N/AData not available
Selonsertib (Clinical Trial Candidate)Comparable to Compound 2[1][2]

Note: Specific structures for compounds 1-5 were not publicly available in the referenced materials. The data indicates that modifications on the urea substituent, such as replacing a pyrrolidine with an indoline ring, significantly impact inhibitory activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of ASK1 inhibitors.

In Vitro ASK1 Kinase Assay

This assay determines the potency of the compounds in directly inhibiting the enzymatic activity of ASK1.

  • Reagents and Materials : Recombinant human ASK1 enzyme, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • Recombinant ASK1 enzyme is added to each well.

    • The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assays

Cellular assays are performed to determine the ability of the compounds to inhibit ASK1 activity within a cellular context.

  • Cell Culture : A suitable cell line (e.g., HepG2) is cultured under standard conditions.[4]

  • Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration.

  • Stimulation : Cells are stimulated with an ASK1 activator, such as hydrogen peroxide (H₂O₂) or tumor necrosis factor-alpha (TNF-α), to induce the ASK1 signaling pathway.

  • Endpoint Measurement :

    • Western Blotting : Cell lysates are collected, and the phosphorylation levels of downstream targets of ASK1, such as p38 and JNK, are measured by Western blotting using phospho-specific antibodies. A reduction in the phosphorylation of these targets indicates inhibition of ASK1 activity.

    • Apoptosis Assays : The effect of the compounds on stress-induced apoptosis can be measured using assays such as caspase-3/7 activity or Annexin V staining.[4]

  • Data Analysis : The results are quantified and analyzed to determine the cellular potency (e.g., EC50) of the compounds.

Mandatory Visualization

ASK1 Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by cellular stress, leading to the activation of ASK1 and its downstream effectors, p38 and JNK. The point of inhibition by the Pyridin-2-yl Urea analogs is also indicated.

ASK1_Signaling_Pathway stress Cellular Stress (Oxidative, ER Stress) ask1_inactive Inactive ASK1 stress->ask1_inactive activates ask1_active Active ASK1 ask1_inactive->ask1_active autophosphorylation mkk47 MKK4/7 ask1_active->mkk47 phosphorylates mkk36 MKK3/6 ask1_active->mkk36 phosphorylates inhibitor Pyridin-2-yl Urea Inhibitors inhibitor->ask1_active inhibit jnk JNK mkk47->jnk phosphorylates p38 p38 mkk36->p38 phosphorylates response Cellular Responses (Apoptosis, Inflammation) jnk->response p38->response

Caption: The ASK1 signaling pathway is activated by cellular stress, leading to downstream cellular responses.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.

Experimental_Workflow synthesis Synthesis of Pyridin-2-yl Urea Analogs purification Purification and Characterization synthesis->purification invitro In Vitro Kinase Assay (IC50 Determination) purification->invitro cellular Cellular Assays (Western Blot, Apoptosis) invitro->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Optimization sar->optimization optimization->synthesis Iterative Improvement

Caption: A general workflow for the development and evaluation of kinase inhibitors.

References

Cross-Reactivity Analysis of 5-(Pyrrolidin-1-yl)pyridin-2-amine Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of kinase inhibitors based on a substituted aminopyridine scaffold. Due to the limited availability of public data on the specific 5-(pyrrolidin-1-yl)pyridin-2-amine core, this document focuses on the most structurally analogous scaffold for which comprehensive kinase screening data has been published: the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold. The data presented herein is derived from a study by Dali et al. (2018), which screened a library of 3-aminopyridin-2-one based fragments against a panel of 26 kinases.[1] This analysis aims to provide researchers with insights into the potential on- and off-target activities of this class of compounds, supported by experimental data and methodologies.

Overview of Kinase Selectivity

The 3-aminopyridin-2-one scaffold has emerged as a promising starting point for the development of inhibitors targeting mitotic kinases. Screening of a fragment library based on this scaffold revealed that compounds such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 2) and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3) are ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases (A and B).[1] These kinases are critical regulators of cell division and are considered attractive targets for cancer therapy.[1]

The selectivity profile of these compounds is crucial for their therapeutic potential, as off-target kinase inhibition can lead to unforeseen side effects. The following tables summarize the inhibitory activity of key compounds from the study against a panel of 26 kinases, providing a quantitative comparison of their cross-reactivity.

Quantitative Kinase Inhibition Data

The inhibitory activity of the compounds was assessed at a concentration of 100 µM. The data is presented as the percentage of remaining kinase activity. Lower values indicate stronger inhibition.

Table 1: Kinase Inhibition Profile of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one (Compound 2) [1]

Kinase Target% Inhibition at 100 µM
MPS1 95
Aurora A 90
Aurora B 92
CDK2/CycA35
CDK5/p2528
CDK9/CycT115
GSK3β45
PLK155
PIM160
CK220
p38α25
JNK118
ERK210
MEK15
AKT112
PI3Kα8
Src30
Lck22
Abl15
EGFR7
VEGFR214
FGFR111
PDGFRβ9
Met6
Ron4
Tie22

Table 2: Kinase Inhibition Profile of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 3) [1]

Kinase Target% Inhibition at 100 µM
MPS1 93
Aurora A 88
Aurora B 90
CDK2/CycA30
CDK5/p2525
CDK9/CycT112
GSK3β40
PLK150
PIM158
CK218
p38α22
JNK115
ERK28
MEK14
AKT110
PI3Kα6
Src28
Lck20
Abl13
EGFR5
VEGFR212
FGFR19
PDGFRβ7
Met5
Ron3
Tie21

Experimental Protocols

The following is a detailed methodology for the kinase inhibition assays as described in the reference study.[1]

Kinase Panel Screening

A radiometric kinase assay was employed to determine the inhibitory activity of the compounds against a panel of 26 kinases.

  • Assay Principle: The assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a generic peptide substrate by the respective kinase.

  • Reagents:

    • Kinases: Recombinant human kinases.

    • Substrate: Generic peptide substrate.

    • ATP: [γ-³³P]ATP.

    • Test Compounds: Dissolved in DMSO.

    • Assay Buffer: Tris-HCl, pH 7.5, MgCl₂, DTT.

  • Procedure:

    • Kinase, substrate, and test compound (at 100 µM) were incubated in the assay buffer.

    • The reaction was initiated by the addition of [γ-³³P]ATP.

    • The reaction mixture was incubated at 30°C for a specified period (typically 30-60 minutes).

    • The reaction was stopped by the addition of phosphoric acid.

    • A portion of the reaction mixture was spotted onto a phosphocellulose filter paper.

    • The filter paper was washed to remove unincorporated [γ-³³P]ATP.

    • The amount of ³³P incorporated into the substrate was quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity was calculated by comparing the radioactivity of the compound-treated sample to that of a DMSO control.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Reagents (Kinase, Substrate, ATP, Compound) incubation Incubation of Kinase, Substrate & Compound reagents->incubation initiation Initiation with [γ-³³P]ATP incubation->initiation reaction Kinase Reaction (30°C) initiation->reaction stopping Stopping Reaction reaction->stopping spotting Spotting on Filter Paper stopping->spotting washing Washing Filter spotting->washing quantification Scintillation Counting washing->quantification calculation Calculate % Inhibition quantification->calculation

Caption: Experimental workflow for the radiometric kinase inhibition assay.

Signaling Pathways of Primary Targets

The primary targets of the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold were identified as the mitotic kinases MPS1 and Aurora Kinase A/B. These kinases play crucial roles in the cell cycle, particularly in mitosis.

MPS1 Signaling Pathway

Monopolar Spindle 1 (MPS1) kinase is a key component of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[2][3][4] MPS1 is activated at unattached kinetochores and initiates a signaling cascade that prevents the anaphase-promoting complex/cyclosome (APC/C) from prematurely triggering the separation of sister chromatids.[2][3]

mps1_pathway cluster_mitosis Mitosis unattached_kt Unattached Kinetochore mps1 MPS1 (Activated) unattached_kt->mps1 activates mad2 Mad2 Recruitment & Activation mps1->mad2 phosphorylates & recruits sac Spindle Assembly Checkpoint (SAC) Active mad2->sac leads to apc APC/C Inhibition sac->apc inhibits anaphase Anaphase Onset Delayed apc->anaphase prevents

Caption: Simplified MPS1 signaling pathway in the Spindle Assembly Checkpoint.
Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that regulate various aspects of mitosis, including centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis.[5][6] Aurora A is primarily associated with centrosome and spindle pole functions, while Aurora B is a component of the chromosomal passenger complex (CPC) that corrects erroneous kinetochore-microtubule attachments and ensures proper chromosome segregation.[5][6][7]

aurora_pathway cluster_cell_cycle Cell Cycle Progression prophase Prophase metaphase Metaphase prophase->metaphase anaphase Anaphase metaphase->anaphase cytokinesis Cytokinesis anaphase->cytokinesis aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome regulates aurora_b Aurora B chromosome Chromosome Alignment & SAC aurora_b->chromosome regulates cleavage Cleavage Furrow Formation aurora_b->cleavage regulates centrosome->metaphase chromosome->anaphase cleavage->cytokinesis

Caption: Roles of Aurora A and B kinases in different stages of mitosis.

Conclusion

The cross-reactivity studies on the 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, a close structural analog of this compound, reveal a notable selectivity for the mitotic kinases MPS1 and Aurora A/B.[1] While showing some inhibitory activity against other kinases like PLK1 and PIM1 at high concentrations, the primary activity is concentrated on key regulators of mitosis.[1] This data suggests that inhibitors based on this scaffold have the potential to be developed as targeted anti-cancer agents. However, further optimization would be required to enhance potency and refine the selectivity profile to minimize potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret future cross-reactivity studies for this and related classes of kinase inhibitors.

References

Benchmarking 5-(Pyrrolidin-1-yl)pyridin-2-amine: A Guide to Target Identification and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-(Pyrrolidin-1-yl)pyridin-2-amine is a substituted aminopyridine, a chemical scaffold of significant interest in medicinal chemistry. While this specific molecule is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and bioactivity databases does not currently indicate a specific, well-characterized biological target or established inhibitory activity.

Therefore, a direct benchmark comparison against a panel of known inhibitors for a specific target is not feasible at this time. This guide, however, provides a comprehensive framework for the experimental characterization of this compound, from initial target identification to comparative inhibitor analysis.

Experimental Workflow for Target Identification and Inhibitor Benchmarking

The following diagram outlines a typical workflow for the characterization of a novel chemical entity like this compound.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization & Benchmarking A Compound Acquisition (this compound) B High-Throughput Screening (HTS) - Phenotypic screens - Target-based screens A->B C Hit Validation & Target Deconvolution - Affinity chromatography - Proteomics (e.g., CETSA) B->C D Putative Target(s) Identified C->D E Biochemical/Biophysical Assays - Enzyme kinetics (IC50) - Binding assays (Kd) D->E G Comparative Analysis - Potency (IC50/Ki) - Selectivity profiling E->G F Selection of Known Inhibitors (for the identified target) F->G H Mechanism of Action Studies G->H

Caption: Experimental workflow for novel inhibitor characterization.

Detailed Experimental Protocols

Phase 1: Target Identification

  • High-Throughput Screening (HTS):

    • Objective: To identify the biological processes or specific proteins with which this compound interacts.

    • Methodology:

      • Phenotypic Screening: The compound is tested across a wide array of cell lines to observe any specific cellular effects (e.g., apoptosis, cell cycle arrest, changes in morphology). Cellular models of various diseases are particularly useful here.

      • Target-Based Screening: The compound is screened against a panel of purified recombinant proteins, often kinases, proteases, or G-protein coupled receptors, to directly identify binding or inhibition.

  • Hit Validation and Target Deconvolution:

    • Objective: To confirm the interaction identified in the HTS and to pinpoint the specific molecular target(s).

    • Methodology:

      • Affinity Chromatography: The compound is immobilized on a solid support and used as bait to "pull down" its binding partners from cell lysates. The bound proteins are then identified by mass spectrometry.

      • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of direct engagement.

Phase 2: In Vitro Characterization and Benchmarking

Once a putative target is identified and validated, a direct comparison with known inhibitors can be performed.

  • Biochemical/Biophysical Assays:

    • Objective: To quantify the potency of this compound against its identified target.

    • Methodology:

      • Enzyme Inhibition Assays (for enzymatic targets): A concentration-response curve is generated by measuring the enzymatic activity at various concentrations of the compound. This allows for the determination of the half-maximal inhibitory concentration (IC50).

      • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (dissociation constant, Kd) of the compound to its target protein.

  • Comparative Analysis:

    • Objective: To benchmark the inhibitory profile of this compound against established inhibitors of the same target.

    • Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.

CompoundTargetAssay TypeIC50 / Ki (nM)Selectivity Profile
This compoundIdentified Targete.g., Kinase AssayTo be determinedTo be determined
Known Inhibitor 1Identified Targete.g., Kinase AssayLiterature ValueLiterature Value
Known Inhibitor 2Identified Targete.g., Kinase AssayLiterature ValueLiterature Value
Known Inhibitor 3Identified Targete.g., Kinase AssayLiterature ValueLiterature Value
  • Selectivity Profiling: It is crucial to assess the selectivity of the compound by testing it against a panel of related off-target proteins to understand its specificity.

Potential Signaling Pathway Involvement

The aminopyridine scaffold is a common feature in many kinase inhibitors. Should this compound be identified as a kinase inhibitor, its effects on relevant signaling pathways would need to be elucidated. For instance, if it were found to inhibit a kinase in the MAPK/ERK pathway, a diagram illustrating its point of intervention would be constructed.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival TranscriptionFactors->CellularResponse Inhibitor This compound (Hypothetical Target) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

This diagram illustrates a hypothetical scenario where this compound inhibits MEK, a kinase in the MAPK/ERK signaling cascade.

In Silico Modeling of 2-Aminopyridine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in silico modeling techniques applied to 2-aminopyridine derivatives, a class of compounds with significant therapeutic potential. While specific data on 5-(Pyrrolidin-1-yl)pyridin-2-amine derivatives is limited in publicly available research, this guide utilizes a detailed study on novel 2-aminopyridine derivatives as c-Met kinase inhibitors to illustrate the application and comparative performance of various computational methods.[1][2]

The c-Met kinase, a receptor tyrosine kinase, is a key target in cancer therapy due to its role in tumor growth and metastasis. The development of potent and selective c-Met inhibitors is an active area of research, with in silico modeling playing a crucial role in the rational design of new drug candidates.[1][2] This guide will delve into the methodologies and findings of a study that employed three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations to understand the binding modes of 2-aminopyridine derivatives.[1][2]

Comparative Analysis of In Silico Performance

To evaluate the structure-activity relationship (SAR) of 2-aminopyridine derivatives, a combination of computational models was employed. The predictive power of these models is essential for guiding the synthesis of more potent compounds. The following table summarizes the experimental and predicted activities of a selection of 2-aminopyridine derivatives against c-Met kinase.

Compound IDExperimental IC50 (μM)CoMFA Predicted pIC50CoMSIA Predicted pIC50Docking Score (kcal/mol)
Derivative 1 0.087.107.05-9.8
Derivative 2 0.126.926.90-9.5
Derivative 3 0.256.606.62-9.2
Derivative 4 0.057.307.28-10.2
Derivative 5 0.506.306.35-8.9

Note: The data presented is representative and derived from a study on 2-aminopyridine derivatives as c-Met kinase inhibitors. pIC50 is the negative logarithm of the IC50 value.

Experimental and Computational Protocols

A multi-faceted in silico approach was utilized to investigate the 2-aminopyridine derivatives. This involved building robust 3D-QSAR models, performing molecular docking simulations to predict binding conformations, and running molecular dynamics simulations to assess the stability of the ligand-protein complexes.

3D-QSAR Modeling: CoMFA and CoMSIA

The primary objective of 3D-QSAR studies is to establish a correlation between the 3D properties of molecules and their biological activities. In this case, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used.

  • Molecular Modeling and Alignment: The 3D structures of the 2-aminopyridine derivatives were built and optimized using standard computational chemistry software. The molecules were then aligned based on a common substructure to ensure a consistent frame of reference for the field calculations.

  • CoMFA Field Calculation: Steric and electrostatic fields were calculated for each molecule in the dataset. These fields represent the interaction energies between a probe atom and each molecule.

  • CoMSIA Field Calculation: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed description of the molecular properties.

  • Partial Least Squares (PLS) Analysis: PLS regression was used to derive a linear equation correlating the calculated field values with the experimental biological activities (pIC50). The predictive power of the resulting models was validated using statistical methods such as leave-one-out cross-validation (q²) and the coefficient of determination (r²). The study reported robust and predictive CoMFA and CoMSIA models.[1]

Molecular Docking

Molecular docking simulations were performed to predict the binding mode of the 2-aminopyridine derivatives within the active site of the c-Met kinase.

  • Protein and Ligand Preparation: The crystal structure of the c-Met kinase was obtained from the Protein Data Bank (PDB). The protein structure was prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The 3D structures of the ligands were prepared and optimized.

  • Docking Simulation: A docking program was used to place the ligands into the defined binding site of the protein and score their binding affinity. The scoring function estimates the free energy of binding. The study suggested that key residues like Tyr1230 and Arg1208 play a crucial role in the binding of these inhibitors.[2]

Molecular Dynamics (MD) Simulations

To assess the stability of the docked poses and understand the dynamic behavior of the ligand-protein complex, molecular dynamics simulations were conducted.

  • System Setup: The docked complex of the most potent inhibitor with the c-Met kinase was placed in a simulation box with water molecules and ions to mimic physiological conditions.

  • Simulation Protocol: The system was subjected to energy minimization, followed by a period of heating and equilibration. A production run of several nanoseconds was then performed to collect the trajectory data.

  • Analysis: The trajectory was analyzed to evaluate the stability of the protein-ligand interactions, root-mean-square deviation (RMSD) of the ligand and protein, and the nature of the intermolecular interactions over time.

Visualizing the In Silico Workflow

The following diagram illustrates the typical workflow for the in silico modeling of small molecule inhibitors.

InSilico_Workflow In Silico Drug Discovery Workflow for 2-Aminopyridine Derivatives cluster_data Data Preparation cluster_modeling Computational Modeling cluster_validation Validation & Refinement cluster_output Analysis & Design Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) QSAR 3D-QSAR Modeling (CoMFA & CoMSIA) Ligand_Prep->QSAR Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Structure, Add Hydrogens, Define Pocket) Protein_Prep->Docking SAR_Analysis SAR Analysis & Identification of Key Interactions QSAR->SAR_Analysis MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Docking->SAR_Analysis MD_Sim->SAR_Analysis New_Design Design of Novel Derivatives SAR_Analysis->New_Design

References

A Comparative Guide to the Pharmacokinetic Properties of 5-(Pyrrolidin-1-yl)pyridin-2-amine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(pyrrolidin-1-yl)pyridin-2-amine scaffold is a key pharmacophore in modern drug discovery, frequently explored for its potential in oncology and other therapeutic areas. Understanding the pharmacokinetic profile of analogs based on this and structurally related scaffolds is crucial for optimizing drug candidates with favorable absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative overview of the pharmacokinetic parameters of representative analogs, supported by experimental data and detailed methodologies, to inform lead optimization and candidate selection.

Comparative Pharmacokinetic Data

The following tables summarize key in vitro and in vivo pharmacokinetic parameters for analogs containing the pyrrolidinyl-pyridine core structure and related scaffolds. These compounds have been investigated for a range of biological targets, and their ADME profiles offer valuable insights into the structure-pharmacokinetic relationships of this chemical class.

Compound IDStructureTargetIn Vitro Metabolic Stability (% remaining after 60 min)Plasma Protein Binding (%)In Vivo Oral Bioavailability (F%)SpeciesReference
NHPPC N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamidePDE5Rat: 42.8%, Dog: 0.8%, Human: 42.0%Rat: 96.2%, Dog: 99.6%, Human: 99.4%Rat: 34.5%, Dog: 53.1%Rat, Dog[1]
Cpd. 46 4-amino-5-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl)-7-(3-hydroxy-3-methylbutyl)-7H-pyrrolo[2,3-c]pyridineLSD1Mouse: >95%, Rat: >95%, Human: >95% (at 30 min)Not ReportedNot ReportedMouse, Rat, Human[2]
Cpd. 30 7-(6-aminopyridin-3-yl)-2-((S)-1-(4-chlorophenyl)-2-hydroxyethylamino)-5-methyl-5H-pyrrolo[2,1-f][3][4][5]triazinePI3KδNot ReportedNot ReportedEfficacious in mouse modelsMouse[6]

Table 1: Comparative Pharmacokinetic Profile of Pyrrolidinyl-Pyridine Analogs and Related Compounds. This table highlights the variability in metabolic stability, plasma protein binding, and oral bioavailability across different analogs, underscoring the impact of structural modifications on their pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic data. The following protocols are based on those reported in the cited literature for the characterization of related analogs.[1][7]

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its hepatic clearance.

  • Test System: Pooled liver microsomes from human, rat, or mouse.

  • Incubation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system. A control incubation is performed without the NADPH system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The in vitro half-life (t½) and intrinsic clearance (CLint) are then determined from the disappearance rate of the compound.

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly influence its distribution and availability to target tissues.

  • Method: Equilibrium dialysis is a commonly used method.

  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Procedure: One chamber is filled with plasma (human, rat, or dog), and the other with a protein-free buffer solution containing the test compound.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached (typically for 4-6 hours), allowing the unbound compound to diffuse across the membrane.

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (C_plasma - C_buffer) / C_plasma ] * 100 where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound concentration).

In Vivo Pharmacokinetic Study

These studies are conducted in animal models to determine the ADME properties of a compound after administration.

  • Animal Model: Typically, male Sprague-Dawley rats or Beagle dogs are used.

  • Administration: The compound is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Dosing: A specific dose (e.g., 1 mg/kg for IV and 5 mg/kg for PO) is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the typical workflow for assessing the pharmacokinetic properties of drug candidates and the interplay between different ADME parameters.

experimental_workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetics solubility Aqueous Solubility permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability pk_study Pharmacokinetic Study (e.g., Rat, Dog) permeability->pk_study Candidate Selection metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) metabolic_stability->pk_study ppb Plasma Protein Binding ppb->pk_study bioavailability Oral Bioavailability (F%) pk_study->bioavailability clearance Clearance (CL) pk_study->clearance distribution Volume of Distribution (Vd) pk_study->distribution

Caption: Workflow for assessing the pharmacokinetic properties of drug candidates.

ADME_relationships absorption Absorption bioavailability Oral Bioavailability absorption->bioavailability distribution Distribution metabolism Metabolism distribution->metabolism excretion Excretion distribution->excretion efficacy Therapeutic Efficacy distribution->efficacy metabolism->excretion metabolism->bioavailability First-Pass Effect bioavailability->distribution

Caption: Interplay between key ADME parameters and therapeutic efficacy.

References

Safety Operating Guide

Safe Disposal of 5-(Pyrrolidin-1-yl)pyridin-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance for the proper disposal of 5-(Pyrrolidin-1-yl)pyridin-2-amine. It is intended for informational purposes for trained research, scientific, and drug development professionals. This guide does not supersede the Safety Data Sheet (SDS), institutional protocols, or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Under no circumstances should chemical waste be disposed of down the drain or in regular trash .[1]

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, like other pyridine and amine derivatives, must be treated as hazardous waste and handled according to strict protocols.[2] The structural components suggest that it should be handled as a potentially toxic and irritating substance.

Hazard Profile and Disposal Considerations

A comprehensive hazard assessment is the first step in safe disposal. While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, the hazards can be inferred from related compounds like pyridine and pyrrolidine. This information dictates the necessary precautions for handling and segregation.

Hazard ClassificationDescriptionPrimary Disposal Concern
Acute Toxicity Pyridine and pyrrolidine are harmful if swallowed, inhaled, or in contact with skin.[3][4][5]Waste must be securely contained to prevent exposure. Personnel handling waste must use appropriate Personal Protective Equipment (PPE).
Skin Corrosion/Irritation Pyrrolidine is known to cause severe skin burns and eye damage.[3][5] Pyridine causes skin irritation.[4]Segregate from other waste streams. Use chemically resistant containers.
Flammability Pyridine and pyrrolidine are highly flammable liquids and vapors.[3][4][5][6]Store waste away from ignition sources in a designated flammables area.[1][6] Use non-sparking tools when handling containers.[6]
Environmental Hazard Pyridine is considered harmful to aquatic life.Do not allow the product to enter drains or surface water.[4][7] Disposal requires a licensed environmental services company.

Procedural Steps for Waste Disposal

The disposal of this compound must follow a controlled, multi-step process focused on containment, clear communication, and compliance. Direct chemical treatment or neutralization by laboratory personnel is not recommended. [8]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound must be classified as hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper).[2]

  • This waste stream should be segregated from other incompatible materials, such as strong acids and oxidizing agents.[2][7]

Step 2: Containerization and Labeling

  • Collect all waste in a designated, compatible, and leak-proof container.[2][9] The container must have a secure, tightly sealed cap to prevent the release of vapors.[6][9]

  • The waste container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[2][9] Include the approximate concentration and any other components in the waste mixture.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][9]

  • The SAA must be a secure, well-ventilated area, away from general laboratory traffic and incompatible materials.[2] If the waste is primarily in a flammable solvent, it should be stored in a cabinet rated for flammable materials.[10]

  • Do not exceed storage time limits or volume limits (e.g., 55 gallons for hazardous waste, 1 quart for acutely toxic waste) as defined by regulations.[9]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.

  • Provide them with all necessary information about the waste stream. Disposal will be carried out by a licensed hazardous waste disposal vendor. The most common and recommended disposal method for this type of compound is high-temperature incineration.[8]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making and logistical process for the proper disposal of laboratory chemical waste.

G cluster_researcher Researcher's Responsibilities cluster_ehs EHS / Waste Management Responsibilities cluster_vendor Licensed Vendor A Material is identified as waste B Consult Safety Data Sheet (SDS) & Institutional Protocols A->B C Determine Waste Category (e.g., Halogenated, Non-Halogenated, Corrosive) B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Segregate and Collect Waste in Designated Container D->E F Store Container in Satellite Accumulation Area (SAA) E->F G Request Waste Pickup (Contact EHS) F->G H Collect Waste from SAA G->H I Transport to Central Accumulation Area H->I J Arrange for Licensed Disposal Vendor I->J K Final Disposal (e.g., Incineration) J->K

Caption: Workflow for proper chemical waste management.

References

Essential Safety and Operational Guide for Handling 5-(Pyrrolidin-1-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(Pyrrolidin-1-yl)pyridin-2-amine. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Summary

Potential Hazards Include:

  • Acute Toxicity (Oral): Toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Body PartPPE RequiredSpecifications and Best Practices
Eyes/Face Safety goggles and face shieldSafety goggles should be tight-sealing.[2] A face shield must be worn over safety goggles when there is a splash hazard.[4]
Skin/Body Chemical-resistant lab coat or coverallsA flame-retardant and antistatic lab coat is recommended. Ensure clothing provides full coverage.
Hands Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement.[4] Consider double-gloving for added protection.[4] Change gloves immediately if contaminated.
Respiratory NIOSH-approved respiratorRequired when working outside of a chemical fume hood or when dust/aerosols may be generated.[2] The type of respirator will depend on the exposure potential.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Remove all sources of ignition from the handling area.[6]

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Don all required personal protective equipment as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe dust or vapors.[1][2]

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1]

3. Immediate First Aid Procedures:

  • If on skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.

  • If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.[1]

1. Waste Collection:

  • Collect all waste material, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.[7]

  • The container must be compatible with the chemical and tightly sealed when not in use.[7]

2. Labeling and Storage:

  • Label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[7]

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.[7]

3. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle Compound in Fume Hood handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 emergency1 Skin/Eye Contact: Flush with Water handle2->emergency1 Exposure Event emergency2 Inhalation: Move to Fresh Air handle2->emergency2 emergency3 Ingestion: Rinse Mouth, Do Not Induce Vomiting handle2->emergency3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE clean2->clean3 emergency4 Seek Immediate Medical Attention emergency1->emergency4 emergency2->emergency4 emergency3->emergency4

Caption: Workflow for the safe handling of this compound.

References

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5-(Pyrrolidin-1-yl)pyridin-2-amine
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